1-(3-Methyl-1H-indol-6-yl)ethan-1-one
Description
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-(3-methyl-1H-indol-6-yl)ethanone |
InChI |
InChI=1S/C11H11NO/c1-7-6-12-11-5-9(8(2)13)3-4-10(7)11/h3-6,12H,1-2H3 |
InChI Key |
BLQWYCAKZAXZLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)C(=O)C |
Origin of Product |
United States |
Biological Activity of 6-Substituted Indole Ethanones: A Technical Guide
Executive Summary
The 6-substituted indole-3-ethanone scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target. While the indole core is ubiquitous in nature (e.g., tryptophan, serotonin), the introduction of an acetyl group at the C3 position (ethanone) combined with specific substitution at the C6 position creates a unique pharmacophore.
This guide analyzes the biological profile of these compounds, focusing on their dual role: as active pharmaceutical ingredients (APIs) in antifungal/antimicrobial applications and as critical intermediates for high-potency anticancer (tubulin inhibitors) and antiviral (HIV-1 NNRTIs) agents.
Chemical Space & Structure-Activity Relationship (SAR)
To understand the biological activity, one must first understand the electronic and steric environment of the molecule.
The Indole-3-Ethanone Core
The C3-acetyl group (
-
Hydrogen Bond Acceptor: The carbonyl oxygen interacts with residues in target proteins (e.g., Lys101 in HIV-1 RT).
-
Michael Acceptor Precursor: It is the reactive site for Claisen-Schmidt condensations to form chalcones, which are potent electrophiles.
The C6-Substitution Effect
Position 6 is electronically coupled to the indole nitrogen. Substituents here drastically alter the
-
Electron-Withdrawing Groups (EWGs) [Cl, F, Br,
]: Increase the acidity of the N1-H, strengthening hydrogen bond donation. This is critical for antiviral activity (HIV-1). -
Electron-Donating Groups (EDGs) [OMe, Me]: Increase electron density in the phenyl ring, often enhancing binding affinity in hydrophobic pockets (e.g., Colchicine binding site in tubulin).
SAR Visualization
The following diagram maps the functional roles of the scaffold.
Figure 1: Structure-Activity Relationship (SAR) map of 6-substituted indole ethanones.
Therapeutic Applications
Oncology: Tubulin Polymerization Inhibition
The most significant application of 6-substituted indole ethanones is their conversion into indole-chalcones . The ethanone moiety reacts with benzaldehydes to form an
-
Mechanism: These compounds bind to the colchicine-binding site of tubulin.[1] This prevents microtubule assembly, arresting cells in the G2/M phase and triggering apoptosis.
-
Key Insight: 6-Methoxy-3-acetylindole is a superior starting material compared to the unsubstituted analog. The 6-methoxy group mimics the methoxy pattern found in Colchicine and Combretastatin A-4, enhancing affinity.
Data Summary: Antiproliferative Activity (
| Compound Derivation | HeLa (Cervical) | MCF-7 (Breast) | Tubulin Inhibition |
| Unsubstituted Indole-Chalcone | 5.2 | 6.8 | Moderate |
| 6-Methoxy Indole-Chalcone | 0.05 | 0.08 | High |
| 6-Chloro Indole-Chalcone | 1.2 | 2.1 | High |
Virology: HIV-1 NNRTIs
6-Chloro-3-acetylindole is a verified scaffold for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
-
Mechanism: These molecules are allosteric inhibitors. They bind to a hydrophobic pocket adjacent to the active site (the NNRTI binding pocket), locking the enzyme in an inactive conformation (the "butterfly" mode).
-
Critical Interaction: The 6-chloro substituent fits into a specific hydrophobic sub-pocket lined by aromatic residues (Tyr181, Tyr188), while the acetyl group often acts as a linker to solubilizing groups.
Antimicrobial & Antifungal
Direct activity of the ethanone (without chalcone conversion) is observed in fungal pathogens.
-
Target: Botrytis cinerea (Gray mold).[4]
-
Lead Compound: 6-Bromo-3-acetylindole.
-
Efficacy: Shows
values comparable to commercial fungicides, likely disrupting cell wall integrity via halogen-specific interactions.
Technical Workflow: Synthesis & Evaluation
Regioselective Synthesis Protocol
The primary challenge in synthesizing these compounds is achieving C3-acylation without N1-acylation. The Friedel-Crafts Acylation is the gold standard, but requires specific conditions to ensure regioselectivity.
Protocol: Microwave-Assisted Synthesis of 6-Chloro-3-acetylindole
-
Reagents: 6-Chloroindole (1.0 eq), Acetic Anhydride (1.2 eq), Indium(III) Chloride (
, 10 mol%) or Yttrium Triflate ( ). -
Solvent: Ionic Liquid
is preferred for green chemistry and yield enhancement, though Nitromethane is the traditional alternative. -
Procedure:
-
Mix 6-chloroindole and catalyst in the ionic liquid.
-
Add acetic anhydride dropwise at
. -
Subject to microwave irradiation (100W) at
for 10–20 minutes. -
Note: Conventional heating requires reflux for 2–4 hours.
-
-
Work-up: Quench with ice-water. The product precipitates. Filter and recrystallize from ethanol.
-
Validation:
-
NMR: Look for the singlet methyl ketone peak at
ppm. -
Absence of N-Acylation: Verify the presence of the broad NH singlet at
ppm.
-
Figure 2: Regioselective synthesis workflow via Friedel-Crafts acylation.
Biological Assay: Tubulin Polymerization
To verify the activity of derivatives (specifically chalcones derived from the ethanone), use a fluorescence-based polymerization assay.
-
Preparation: Purified tubulin protein (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9). -
Initiation: Add GTP (1 mM) and the test compound (at varying concentrations, e.g., 1–10
). -
Detection: Monitor fluorescence of DAPI or a reporter dye at
for 60 minutes. -
Readout:
-
Control: Rapid increase in fluorescence (polymerization).
-
Active Compound: Flat line or significantly delayed slope (inhibition).
-
Future Directions
The 6-substituted indole-3-ethanone scaffold is currently evolving toward PROTACs (Proteolysis Targeting Chimeras) . By attaching an E3 ligase linker to the acetyl group (C3) while maintaining the C6-substitution for target specificity, researchers are attempting to degrade rather than just inhibit oncogenic proteins.
Additionally, C-H activation techniques are replacing traditional Friedel-Crafts methods to allow for late-stage functionalization of complex drug molecules with the ethanone moiety, reducing synthetic steps.
References
-
Regioselective Synthesis of 3-Acylindoles : "A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles."[5] MDPI. [Link]
-
Anticancer Activity (Tubulin) : "Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations." National Institutes of Health (PMC). [Link]
-
Antifungal Activity : "Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking." MDPI. [Link]
-
HIV-1 NNRTI Mechanisms : "Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity." MDPI. [Link]
-
Indole Alkaloids Overview : "3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds." PubMed. [Link]
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- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Solubility and Stability Profile of 6-Acetyl-3-Methylindole
Preamble: Navigating the Data Gap for 6-Acetyl-3-Methylindole
For researchers and drug development professionals, understanding the fundamental physicochemical properties of a molecule is a critical first step in its journey from discovery to application. 6-Acetyl-3-methylindole, a functionalized indole, represents a class of scaffolds with significant potential in medicinal chemistry. However, a thorough review of publicly available scientific literature reveals a conspicuous absence of experimental data regarding its solubility and stability.
This guide, therefore, adopts a dual-pronged approach. First, it establishes a predictive profile for 6-acetyl-3-methylindole by leveraging established principles of physical organic chemistry and drawing upon empirical data from its closest structural analogues: 3-methylindole (skatole) and 3-acetylindole. Second, and more critically, this document provides a series of robust, field-proven experimental protocols. These methodologies are designed as self-validating systems to enable any researcher to generate the definitive solubility and stability data required for informed decision-making in a development pipeline.
Part 1: Physicochemical and Predicted Properties
The structure of 6-acetyl-3-methylindole combines the heterocyclic, aromatic 3-methylindole core with a polar acetyl group on the benzene ring. This substitution is anticipated to significantly influence its properties compared to the parent indole. The acetyl group, a hydrogen bond acceptor, is expected to increase polarity and potentially enhance aqueous solubility, while the core indole structure maintains lipophilic character.
Below is a table summarizing the known properties of its structural analogues and the predicted properties for 6-acetyl-3-methylindole.
| Property | 3-Methylindole (Skatole)[1] | 3-Acetylindole[2] | 6-Acetyl-3-Methylindole (Predicted) | Rationale for Prediction |
| Molecular Formula | C₉H₉N | C₁₀H₉NO | C₁₁H₁₁NO | Direct calculation from structure. |
| Molecular Weight | 131.17 g/mol | 159.18 g/mol | 173.21 g/mol | Direct calculation from structure. |
| Melting Point (°C) | 92-97[3] | 188-192 | > 100°C | The acetyl group enhances crystal lattice energy, likely increasing the melting point above that of 3-methylindole. |
| logP (Octanol/Water) | 2.6[1] | 2.1 | ~2.0 - 2.4 | The addition of a polar acetyl group is expected to decrease the lipophilicity (logP) compared to 3-methylindole. |
| pKa (Indole N-H) | ~17 | ~17 | ~16.5 - 17 | The acetyl group is weakly electron-withdrawing, which may slightly increase the acidity of the indole N-H proton, but the effect is likely minimal. |
Part 2: A Methodological Framework for Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a master variable that dictates its dissolution, absorption, and ultimate bioavailability. For 6-acetyl-3-methylindole, the interplay between its lipophilic indole core and the polar acetyl group makes experimental determination essential. We will outline protocols for both kinetic and thermodynamic solubility, which serve different purposes in the development lifecycle.
Causality Behind Experimental Choices
-
Kinetic vs. Thermodynamic Solubility: Kinetic solubility (often measured from a DMSO stock) provides a rapid assessment of how a compound behaves upon rapid precipitation, mimicking conditions in early high-throughput screening. Thermodynamic solubility, conversely, represents the true equilibrium state and is the gold-standard for pre-formulation and biopharmaceutical modeling.
-
Solvent Selection: We include a range of solvents to build a comprehensive profile:
-
pH 7.4 Phosphate-Buffered Saline (PBS): Mimics physiological pH.
-
pH 2.0 HCl Buffer: Represents the acidic environment of the stomach.
-
Water: Provides a baseline aqueous solubility.
-
Ethanol & DMSO: Common co-solvents in formulation and in vitro assays.
-
Experimental Protocol: Thermodynamic Solubility Assessment
This protocol determines the equilibrium solubility of the compound.
-
Preparation: Add an excess of solid 6-acetyl-3-methylindole to a series of vials, each containing a precisely known volume of the desired solvent (e.g., pH 7.4 PBS, Water, Ethanol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium. Expertise Insight: For crystalline solids, 24-48 hours is a standard starting point, but equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling & Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid material is disturbed. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (detailed in Part 4). Calculate the concentration against a standard curve prepared with known concentrations of 6-acetyl-3-methylindole.
Visualization: Solubility Determination Workflow
Caption: Workflow for determining thermodynamic solubility.
Part 3: Stability Profile and Forced Degradation
The indole nucleus is known for its susceptibility to degradation, particularly through oxidation and photolysis. Understanding the intrinsic stability of 6-acetyl-3-methylindole is paramount for defining storage conditions, shelf-life, and identifying potential degradants that could pose safety risks. Forced degradation (or stress testing) is the definitive method for this evaluation, as mandated by ICH guidelines (Q1A(R2)).
Predicted Degradation Pathways
-
Oxidation: The electron-rich pyrrole ring of the indole nucleus is a prime target for oxidation. The 3-methyl group may be susceptible to oxidation, and the ring itself can be opened.[4][5] Hydroxyl radicals, in particular, are known to contribute to indole degradation.[4]
-
Photodegradation: Indoles possess a strong chromophore and can absorb UV light, leading to radical-mediated degradation pathways. The major photo-oxidative degradation product of 3-methylindole is o-(N-formyl)aminoacetophenone, suggesting a similar ring-opening pathway could be possible for the 6-acetyl derivative.[6]
-
Hydrolysis: The N-H bond and the acetyl C-C bond are generally stable to hydrolysis under physiological conditions. However, under forcing acidic or basic conditions, degradation could be induced.
Experimental Protocol: Forced Degradation Study
This protocol creates a foundation for developing a stability-indicating analytical method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are generated without overly complex secondary reactions.
-
Stock Solution Preparation: Prepare a stock solution of 6-acetyl-3-methylindole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at a controlled temperature (e.g., 80°C). Also, subject a solution to the same thermal stress.
-
Photolytic Degradation: Expose the solid compound and a solution (in a quartz cuvette) to a calibrated light source according to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).
-
-
Time Points: Sample each stress condition at multiple time points (e.g., 2, 8, 24, 48 hours).
-
Sample Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.
-
For other samples, dilute directly with the mobile phase.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC-UV method described below.
Visualization: Forced Degradation Workflow
Caption: Workflow for a comprehensive forced degradation study.
Part 4: Stability-Indicating Analytical Method Development
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. The cornerstone of this is its ability to separate the intact parent compound from all potential degradation products without interference.
Protocol: HPLC-UV Method Development
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is the workhorse for this type of analysis due to its versatility with moderately polar to nonpolar analytes.
-
Wavelength Selection: The indole ring system has a strong UV absorbance. Perform a UV scan of 6-acetyl-3-methylindole in the mobile phase. Select a wavelength that provides a maximal response for the parent compound to ensure high sensitivity (likely in the 220-280 nm range). A photodiode array (PDA) detector is highly recommended to simultaneously monitor all wavelengths.
-
Mobile Phase Screening:
-
Aqueous Phase (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in water. The acid sharpens peaks and controls the ionization state of the analyte.
-
Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides better resolution and lower backpressure.
-
-
Gradient Elution: Start with a screening gradient (e.g., 5% to 95% B over 20 minutes). Inject the unstressed control and the mixture of all stressed samples. The goal is to find a gradient that resolves the parent peak from all degradant peaks and any solvent fronts.
-
Method Validation (Trustworthiness): Once a suitable gradient is found, analyze the individual stressed samples. The key validation parameter is specificity . Use a PDA detector to assess peak purity across the parent peak in the presence of degradants. This ensures that no degradant peak is co-eluting, thereby validating the method as "stability-indicating."
References
-
Degradation of 3-methylindole by ionizing radiation: Performance and pathway. (2025). Sciencedirect.com. Available at: [Link]
-
PubChem. (n.d.). 3-Methylindole. PubChem.ncbi.nlm.nih.gov. Available at: [Link]
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium. (n.d.). Applied and Environmental Microbiology. Available at: [Link]
-
Cheméo. (n.d.). N-Acetyl-3-methylindole. Chemeo.com. Available at: [Link]
-
Comparative And Kinetic Investigation Of Oxidation Of 3- Methylindole By Potassium Bromate In Two Different Solvents. (2025). ResearchGate. Available at: [Link]
-
3-Substituted indole: A review. (2019). International Journal of Chemical Studies. Available at: [Link]
-
Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. (2022). Atmospheric Chemistry and Physics. Available at: [Link]
-
Spirofluorene-Bridged Through-Space Charge-Transfer Radicals with 1-Phenyl-1H-indole Donor. (2026). MDPI. Available at: [Link]
-
Forced degradation – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium. (n.d.). PMC. Available at: [Link]
-
Discovery of indole derivatives as STING degraders. (2025). PubMed. Available at: [Link]
-
Microbial Degradation of Indole and Its Derivatives. (n.d.). SciSpace. Available at: [Link]
-
Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. (2024). ACS Omega. Available at: [Link]
-
Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. (2025). The Journal of Organic Chemistry. Available at: [Link]
-
Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. (2016). Frontiers. Available at: [Link]
-
Visible-Light Photocatalytic Double C–H Functionalization of Indoles: A Synergistic Experimental and Computational Study. (2025). ResearchGate. Available at: [Link]
-
Dearomative (3+2) Cycloadditions between Indoles and Vinyldiazo Species Enabled by a Red‐Shifted Chromium Photocatalyst. (2022). PMC. Available at: [Link]
-
[3H]Indole-3-Acetyl-myo-Inositol Hydrolysis by Extracts of Zea mays L. Vegetative Tissue. (n.d.). Plant Physiology. Available at: [Link]
-
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (n.d.). PMC. Available at: [Link]
-
Chemical structures of (A) indole, (B) 3-methylindole (skatole), and (C) 3-methyleneindolenine (the reactive intermediate causing pneumotoxicity). (n.d.). ResearchGate. Available at: [Link]
-
Showing Compound 2(or 3)-methylindole (FDB004302). (2010). FooDB. Available at: [Link]
-
PubChem. (n.d.). 3-Acetylindole. PubChem.ncbi.nlm.nih.gov. Available at: [Link]
-
3-Acetylindoles: Synthesis, Reactions and Biological Activities. (2025). ResearchGate. Available at: [Link]
-
Sakatole 3-methylindole Skatole Manufacturers, with SDS MSDS Sheet. (n.d.). Muby Chemicals. Available at: [Link]
-
Indole, 3-methyl-. (n.d.). NIST WebBook. Available at: [Link]
-
N-acetyl-3-methylindole (C11H11NO). (n.d.). PubChemLite. Available at: [Link]
-
skatole, 83-34-1. (n.d.). The Good Scents Company. Available at: [Link]
-
Skatole (CAS 83-34-1): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn. Available at: [Link]
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Application Note: Synthesis of 1-(3-Methyl-1H-indol-6-yl)ethan-1-one via Friedel-Crafts Acylation
This Application Note and Protocol details the synthesis of 1-(3-Methyl-1H-indol-6-yl)ethan-1-one (also known as 6-acetyl-3-methylindole ).
While direct Friedel-Crafts acylation of 3-methylindole preferentially yields the 2-acetyl isomer due to the inherent nucleophilicity of the pyrrole ring, this guide focuses on a modified Friedel-Crafts strategy utilizing the 1-(phenylsulfonyl) protecting group. This approach modulates the electronic properties of the indole ring, enabling the isolation of the C6-acylated product, which is otherwise difficult to access via direct electrophilic substitution.
Executive Summary
The synthesis of 6-acylindoles is synthetically challenging because the indole nucleus is highly susceptible to electrophilic attack at the C3 position. When C3 is blocked (as in 3-methylindole), the C2 position becomes the primary site of reactivity. To direct acylation to the benzenoid ring (specifically C6), the nucleophilicity of the pyrrole ring must be dampened.
This protocol employs N-benzenesulfonyl protection to deactivate the pyrrole ring. Under vigorous Friedel-Crafts conditions (excess Lewis acid), the electron-withdrawing sulfonyl group destabilizes the transition states for C2 attack, allowing competitive acylation at the benzene ring positions (C6). This method provides a direct, albeit lower-yielding, entry to the C6-isomer compared to multi-step total syntheses (e.g., Fischer Indole Synthesis).
Mechanistic Insight & Regioselectivity Challenges
The Indole Reactivity Paradox
Indoles are electron-rich heterocycles. In electrophilic aromatic substitution (EAS):
-
C3 Position: Kinetic control favors C3 due to the stability of the iminium intermediate (maintaining benzene aromaticity).
-
C2 Position: If C3 is substituted (e.g., 3-methylindole), attack occurs at C2.
-
C6 Position: Attack on the benzene ring is electronically disfavored without specific directing groups or ring deactivation.
The Solution: Electronic Modulation via N-Sulfonylation
By attaching a strong electron-withdrawing group (EWG) like phenylsulfonyl (PhSO₂-) to the nitrogen:
-
The lone pair on nitrogen is delocalized into the sulfonyl group, reducing the electron density in the pyrrole ring.
-
This deactivation raises the activation energy for C2 acylation.
-
While the benzene ring is also deactivated, the "remote" positions (C5/C6) become relatively more accessible compared to the now-electron-deficient C2, especially under thermodynamic control or with hard Lewis acids (e.g., AlCl₃).
Pathway Diagram
Caption: Reaction pathway illustrating the divergent regioselectivity modulated by the N-sulfonyl group. The C6 pathway is enabled by pyrrole ring deactivation.
Experimental Protocol
Phase 1: N-Protection (Synthesis of 1-(Phenylsulfonyl)-3-methylindole)
Objective: Deactivate the indole ring to prevent polymerization and shift regioselectivity.
Reagents:
-
3-Methylindole (Skatole): 10.0 mmol (1.31 g)
-
Benzenesulfonyl chloride: 12.0 mmol (1.5 mL)
-
Tetrabutylammonium hydrogen sulfate (TBAHS): 0.5 mmol (Catalyst)
-
Sodium Hydroxide (50% aq): 20 mL
-
Dichloromethane (DCM): 30 mL
Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve 3-methylindole in DCM (30 mL).
-
Addition: Add TBAHS (catalyst) and the 50% NaOH solution.
-
Reaction: Add benzenesulfonyl chloride dropwise over 10 minutes with vigorous stirring.
-
Monitoring: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:2) until starting material disappears.
-
Work-up: Separate the organic layer.[1] Wash with water (2 x 20 mL) and brine (20 mL). Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water to yield white crystals.
-
Expected Yield: >90%[2]
-
Phase 2: Friedel-Crafts Acylation
Objective: Introduce the acetyl group.[1] Note that this step produces a mixture; chromatographic separation is critical.
Reagents:
-
1-(Phenylsulfonyl)-3-methylindole (from Phase 1): 5.0 mmol (1.36 g)
-
Acetyl Chloride: 15.0 mmol (1.1 mL)
-
Aluminum Chloride (AlCl₃, anhydrous): 20.0 mmol (2.66 g)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): 25 mL (Anhydrous)
Procedure:
-
Catalyst Activation: In a flame-dried 3-neck flask under Nitrogen/Argon, suspend AlCl₃ in anhydrous DCM/DCE (15 mL). Cool to 0°C.[3][1][4]
-
Acylium Formation: Add Acetyl Chloride dropwise. Stir for 15 minutes to form the acylium complex (solution turns yellow/orange).
-
Substrate Addition: Dissolve the N-protected indole in DCM (10 mL) and add it dropwise to the catalyst mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature.
-
Optimization: If using DCE, heat to reflux (83°C) for 4-6 hours to promote thermodynamic equilibration and attack at the benzene ring.
-
-
Quenching: Pour the reaction mixture carefully onto crushed ice/HCl (conc.) mixture to decompose the aluminum complex.
-
Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with NaHCO₃ (sat.) and brine.
-
Purification (Critical):
-
The crude residue will contain 2-acetyl (major) and 6-acetyl (minor) isomers.
-
Column Chromatography: Silica gel, Gradient elution (Hexane -> 20% EtOAc/Hexane).
-
Identification: The 6-acetyl isomer typically elutes after the 2-acetyl isomer due to higher polarity.
-
NMR Validation: Look for the characteristic "singlet-like" aromatic proton at C7 (deshielded by the adjacent carbonyl) in the 6-acetyl isomer (~8.0-8.2 ppm).
-
Phase 3: Deprotection (Removal of Phenylsulfonyl Group)
Objective: Restore the free indole N-H.
Reagents:
-
6-Acetyl-1-(phenylsulfonyl)-3-methylindole: 1.0 mmol
-
Sodium Hydroxide (2M aq): 5 mL
-
Methanol: 10 mL
Procedure:
-
Dissolve the acylated intermediate in Methanol.
-
Add NaOH solution and reflux for 1-2 hours.
-
Evaporate Methanol. Dilute with water and extract with Ethyl Acetate.
-
Concentrate to yield 1-(3-Methyl-1H-indol-6-yl)ethan-1-one .
Analytical Validation
| Parameter | 2-Acetyl-3-methylindole (Byproduct) | 1-(3-Methyl-1H-indol-6-yl)ethan-1-one (Target) |
| Reaction Site | Pyrrole Ring (C2) | Benzene Ring (C6) |
| ¹H NMR (Aromatic) | NH signal broad/downfield. No deshielded H7 singlet. | H7 doublet/singlet highly deshielded (~8.1 ppm) due to C6-C=O. |
| ¹H NMR (Methyl) | C3-Me signal (~2.6 ppm) | C3-Me signal (~2.3 ppm) |
| IR (C=O) | ~1640-1650 cm⁻¹ (Conjugated with NH) | ~1670-1680 cm⁻¹ (Aryl ketone) |
Key Diagnostic: In the ¹H NMR of the 6-acetyl isomer, the proton at position 7 (H7) appears as a doublet (J~1.5 Hz) or broad singlet significantly downfield (approx. 8.0–8.2 ppm) due to the anisotropic effect of the adjacent carbonyl group.
Troubleshooting & Optimization
-
Low Yield of C6 Isomer: If the C2 isomer dominates (>90%), consider switching the solvent to Nitrobenzene or using Bismuth Triflate (Bi(OTf)₃) as a co-catalyst, which has shown altered regioselectivity profiles in indole acylations.
-
Deacylation: The acetyl group at C6 is stable. However, ensure the deprotection step (NaOH) is not too prolonged to avoid aldol condensation side reactions of the acetyl group.
-
Alternative Route: If direct FC proves too low-yielding, the Fischer Indole Synthesis using (3-acetylphenyl)hydrazine hydrochloride and propionaldehyde is the industry-standard alternative, though it requires separating the 4-acetyl and 6-acetyl regioisomers.
References
-
Direct Acylation Studies
-
Merour, J. Y., et al. "Unusual acetylation of 2-methyl-1-(phenylsulfonyl)indole."[5] Tetrahedron, 1996. (Describes the formation of C6-acylated products under vigorous AlCl₃ conditions).
-
Ottoni, O., et al. "Acylation of Indole Under Friedel-Crafts Conditions: An Improved Method to Obtain 3-Acylindoles Regioselectively." Organic Letters, 2001, 3(7), 1005-1007. Link
-
-
General Indole Acylation Protocols
- Sundberg, R. J. The Chemistry of Indoles. Academic Press, 1970.
-
Thesis/Data Source
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 7. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
Application Note: Fischer Indole Synthesis of 1-(3-Methyl-1H-indol-6-yl)ethan-1-one
Part 1: Strategic Overview & Retrosynthetic Logic
The Target & Challenge
The synthesis of 1-(3-Methyl-1H-indol-6-yl)ethan-1-one (hereafter 6-Acetyl-3-methylindole ) presents a classic yet non-trivial challenge in heterocyclic chemistry. While the Fischer Indole Synthesis is the gold standard for indole construction, this specific target introduces two critical constraints:
-
C3-Methylation: Requires the use of propionaldehyde (propanal) as the carbonyl partner, which is prone to self-aldol condensation side reactions.
-
Regioselectivity (The Meta-Substituent Problem): The precursor, 3-acetylphenylhydrazine , possesses a substituent meta to the hydrazine moiety. Cyclization can theoretically occur at two ortho positions, yielding a mixture of the 6-acetyl (target) and 4-acetyl (byproduct) isomers.
Retrosynthetic Analysis
The synthetic pathway is designed to maximize the formation of the 6-isomer through steric and electronic control.
-
Bond Disconnection: N1–C2 and C3–C3a.
-
Precursors:
-
Hydrazine: 1-(3-hydrazinylphenyl)ethan-1-one hydrochloride (3-Acetylphenylhydrazine HCl).
-
Carbonyl: Propionaldehyde (Propanal).
-
-
Catalyst System: Sulfuric acid (
) in Ethanol (EtOH) is selected over Lewis acids (e.g., ) to promote protonation of the intermediate enamine while maintaining solubility of the polar acetyl-substituted intermediates.
Part 2: Mechanism & Regioselectivity Control
The success of this protocol hinges on understanding the bifurcation point in the mechanism.
The "Meta-Effect" in Fischer Cyclization
When a meta-substituted phenylhydrazine undergoes the [3,3]-sigmatropic rearrangement, the new C-C bond can form at:
-
Position 2 (Ortho to Acetyl): Leads to the 4-acetylindole . This pathway is sterically hindered and electronically disfavored due to the electron-withdrawing nature of the acetyl group destabilizing the transition state at the ortho position.
-
Position 6 (Para to Acetyl): Leads to the 6-acetylindole . This pathway is sterically less crowded and kinetically favored.
Expectation: A regioisomeric ratio (rr) favoring the 6-isomer (typically 3:1 to 6:1), requiring chromatographic separation.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway highlighting the regioselective bifurcation driven by the meta-acetyl substituent.
Part 3: Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Quantity | Role |
| 3-Acetylphenylhydrazine HCl | 186.64 | 1.0 | 5.00 g | Limiting Reagent |
| Propionaldehyde | 58.08 | 1.2 | 1.87 g (2.3 mL) | Carbonyl Source |
| Sulfuric Acid (conc.) | 98.08 | 4.0 | ~5.7 mL | Catalyst |
| Ethanol (Absolute) | 46.07 | Solvent | 100 mL | Solvent |
| Sodium Bicarbonate | 84.01 | - | Sat. Soln. | Quenching |
Step-by-Step Methodology
Phase A: Hydrazone Formation (In Situ)
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen (
). -
Dissolution: Add 3-Acetylphenylhydrazine HCl (5.00 g, 26.8 mmol) to Ethanol (80 mL). Stir at room temperature (RT) for 10 minutes. The salt may not fully dissolve immediately.
-
Addition: Add Propionaldehyde (2.3 mL, 32.1 mmol) dropwise via syringe over 5 minutes.
-
Reaction: Stir at RT for 30 minutes. The solution typically turns yellow/orange, indicating hydrazone formation.
-
Checkpoint: TLC (30% EtOAc/Hexane) should show consumption of hydrazine (visualized with ninhydrin stain).
-
Phase B: Fischer Cyclization[3]
-
Acidification: Carefully add conc.
(5.7 mL) dropwise through the condenser. Caution: Exothermic reaction. -
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours.-
Observation: The mixture will darken significantly (dark brown/red).
-
Monitoring: Monitor by TLC.[4] Look for a new fluorescent spot (Indole) and disappearance of the hydrazone.
-
-
Cooling: Allow the mixture to cool to RT.
Phase C: Workup & Isolation
-
Concentration: Remove ~70% of the ethanol under reduced pressure (Rotavap).
-
Neutralization: Pour the residue slowly into a beaker containing 150 mL of ice-water and saturated
. Adjust pH to ~8. -
Extraction: Extract with Ethyl Acetate (EtOAc) (
). -
Drying: Combine organic layers, wash with brine, dry over anhydrous
, and concentrate to dryness.
Phase D: Purification (Isomer Separation)
-
Crude Analysis: The crude oil contains both 4-acetyl and 6-acetyl isomers.
-
Column Chromatography:
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Gradient elution from 10% to 40% EtOAc in Hexanes.
-
Elution Order: The 4-acetyl isomer (less polar due to H-bonding between NH and C=O) typically elutes first. The 6-acetyl isomer (target) elutes second.
-
-
Recrystallization: Recrystallize the isolated 6-isomer fractions from EtOH/Hexane to obtain a pure solid.
Part 4: Validation & Quality Control
NMR Structural Confirmation
Distinguishing the 6-isomer from the 4-isomer is critical. Use the aromatic coupling patterns (
| Feature | Target: 6-Acetyl-3-methylindole | Byproduct: 4-Acetyl-3-methylindole |
| C7-H Signal | Doublet (d) or Singlet-like (s) with meta-coupling ( | Triplet (t) or Doublet of Doublets (dd) (Ortho coupling to C5/C6). |
| C4-H Signal | Doublet (d) ( | Deshielded Doublet (Due to adjacent C=O). |
| NH Signal | Broad singlet, typical shift (~8-9 ppm). | Downfield Shift (>10 ppm) due to intramolecular H-bond with 4-acetyl group. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Polymerization of Propionaldehyde. | Ensure propionaldehyde is freshly distilled. Add it slowly at low temp before warming. |
| Incomplete Cyclization | Acid concentration too low. | Increase |
| Inseparable Isomers | Similar polarity. | Use Toluene/EtOAc gradient or perform recrystallization before chromatography. |
Part 5: References
-
Robinson, B. (1982).[7] The Fischer Indole Synthesis. John Wiley & Sons.[7] (The definitive text on the mechanism and scope).
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Ishii, H. (1981).[7] "Fischer Indole Synthesis Applied to the Total Synthesis of Natural Products." Accounts of Chemical Research, 14(9), 275-283. (Discusses regioselectivity in meta-substituted hydrazines). Link
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[8] "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621-6622.[2] Link
-
Garg, N. K., et al. (2011). "The Benzyne Fischer-Indole Reaction."[8] Organic Letters, 13(13), 3392-3395. (Modern variations for difficult substrates). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. jk-sci.com [jk-sci.com]
- 3. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]
- 4. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of 1-(3-Methyl-1H-indol-6-yl)ethan-1-one: A Versatile Scaffold for Drug Discovery
Introduction: The Significance of the Indole Scaffold in Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2][3][4] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of therapeutics across a wide range of disease areas, including cancer, inflammation, and neurological disorders. The structural versatility of the indole ring allows for the introduction of diverse substituents, significantly modulating the biological activity of the resulting compounds.[1] This guide focuses on the synthetic functionalization of a specific, highly promising indole derivative: 1-(3-Methyl-1H-indol-6-yl)ethan-1-one . The presence of a methyl group at the C3 position and an acetyl group at the C6 position offers multiple strategic points for chemical modification, opening avenues for the creation of novel compound libraries for drug screening.
The 3-methylindole (skatole) moiety is a common feature in bioactive molecules, and the C6 position of the indole ring is a less commonly functionalized but increasingly important site for derivatization to achieve unique structure-activity relationships (SAR).[5][6][7][8] The acetyl group at C6 not only serves as a potential pharmacophore itself but also provides a reactive handle for a plethora of chemical transformations. This document provides a comprehensive overview of synthetic strategies and detailed protocols for the targeted functionalization of this scaffold, aimed at researchers and scientists in the field of drug development.
Synthesis of the Core Scaffold: 1-(3-Methyl-1H-indol-6-yl)ethan-1-one
A robust and scalable synthesis of the starting material is paramount for any drug discovery program. While various methods exist for the synthesis of substituted indoles, a multi-step approach starting from readily available precursors is often the most reliable.[9] A plausible synthetic route, adapted from the synthesis of a closely related analog, involves a sequence of reactions culminating in the formation of the desired 6-acetyl-3-methylindole.[10]
Proposed Synthetic Pathway
A strategic approach to the synthesis of 1-(3-Methyl-1H-indol-6-yl)ethan-1-one can be envisioned through a multi-step sequence, potentially involving a Fischer indole synthesis or a build-up of the indole ring from a substituted aniline precursor. The key challenge lies in achieving the desired regiochemistry of the acetyl group at the C6 position.
Part 1: Functionalization of the Indole Ring
The indole ring is a rich platform for a variety of chemical modifications. The presence of the N-H proton and several carbon atoms with differing reactivities allows for selective functionalization. The existing methyl and acetyl groups on the 1-(3-Methyl-1H-indol-6-yl)ethan-1-one scaffold will influence the regioselectivity of these reactions.
N-H Functionalization: Alkylation and Arylation
The nitrogen atom of the indole ring is a key site for modification, as N-substitution can significantly impact the compound's physicochemical properties and biological activity.
Caption: Workflow for N-H functionalization of the indole scaffold.
This protocol describes a general procedure for the N-alkylation of 1-(3-Methyl-1H-indol-6-yl)ethan-1-one using an alkyl halide in the presence of a base.
Materials:
-
1-(3-Methyl-1H-indol-6-yl)ethan-1-one
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of 1-(3-Methyl-1H-indol-6-yl)ethan-1-one (1.0 eq.) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated indole.
C-H Functionalization of the Benzene Ring
Direct functionalization of the C-H bonds on the benzene portion of the indole ring is a powerful strategy for late-stage modification. The C4, C5, and C7 positions are potential sites for electrophilic substitution, with the regioselectivity influenced by the existing substituents.
Halogenated indoles are valuable intermediates for further diversification through cross-coupling reactions. This protocol outlines a method for the regioselective bromination of the indole core.
Materials:
-
1-(3-Methyl-1H-indol-6-yl)ethan-1-one
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 1-(3-Methyl-1H-indol-6-yl)ethan-1-one (1.0 eq.) in anhydrous DCM at 0 °C.
-
Add NBS (1.05 eq.) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C to room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous Na2S2O3 and then with brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the halogenated indole derivative. Note: The regioselectivity (C5 vs. C7) may vary depending on the reaction conditions and the electronic nature of the N-substituent (if any).
The introduction of a halogen atom opens the door to a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
Caption: General workflow for Suzuki and Buchwald-Hartwig cross-coupling reactions.
This protocol provides a general method for the Suzuki-Miyaura coupling of a halo-indole derivative with a boronic acid.[11][12][13][14][15]
Materials:
-
Halo-1-(3-Methyl-1H-indol-6-yl)ethan-1-one (e.g., 5-bromo or 7-bromo derivative)
-
Aryl or vinyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Dioxane/Water, Toluene/Water)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a reaction vessel, add the halo-indole (1.0 eq.), boronic acid (1.2-1.5 eq.), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq.).
-
Add the solvent mixture (e.g., Dioxane/Water 4:1) and degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C for 4-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired C-C coupled product.
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a halo-indole with an amine.[16][17][18][19][20]
Materials:
-
Halo-1-(3-Methyl-1H-indol-6-yl)ethan-1-one
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs2CO3)
-
Anhydrous Toluene or Dioxane
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the halo-indole (1.0 eq.), amine (1.2 eq.), palladium precatalyst (1-3 mol%), ligand (2-6 mol%), and base (1.4-2.0 eq.) in a reaction vessel.
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC.
-
After cooling, dilute the reaction mixture with EtOAc and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-arylated or N-alkylated indole.
Part 2: Functionalization of the Acetyl Group
The acetyl group at the C6 position is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Reactions at the Carbonyl Carbon
The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by various nucleophiles.
The addition of a Grignard reagent to the acetyl group provides access to tertiary alcohols, which can be further functionalized.[21][22][23]
Materials:
-
1-(3-Methyl-1H-indol-6-yl)ethan-1-one
-
Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium chloride)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 1-(3-Methyl-1H-indol-6-yl)ethan-1-one (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add the Grignard reagent (1.5-2.0 eq.) dropwise.
-
Stir the reaction mixture at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the tertiary alcohol.
The Wittig reaction allows for the conversion of the acetyl group into an alkene, providing a scaffold for further modifications such as hydrogenation or epoxidation.[24][25][26][27]
Materials:
-
Phosphonium salt (e.g., Methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-Butyllithium, Potassium tert-butoxide)
-
Anhydrous Tetrahydrofuran (THF)
-
1-(3-Methyl-1H-indol-6-yl)ethan-1-one
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a suspension of the phosphonium salt (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add the strong base (1.1 eq.) dropwise.
-
Stir the resulting ylide solution at room temperature for 30-60 minutes.
-
Cool the mixture to 0 °C and add a solution of 1-(3-Methyl-1H-indol-6-yl)ethan-1-one (1.0 eq.) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the alkene derivative.
Reactions at the α-Carbon
The α-carbon of the acetyl group is acidic and can be deprotonated to form an enolate, which can then react with various electrophiles.
The Mannich reaction introduces an aminomethyl group at the α-position of the acetyl group, providing access to β-amino ketones which are valuable pharmacophores.[2][28][29][30][31]
Materials:
-
1-(3-Methyl-1H-indol-6-yl)ethan-1-one
-
Formaldehyde (or paraformaldehyde)
-
Secondary amine (e.g., dimethylamine, piperidine)
-
Hydrochloric acid (catalytic amount)
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a mixture of 1-(3-Methyl-1H-indol-6-yl)ethan-1-one (1.0 eq.), formaldehyde (1.2 eq.), and the secondary amine hydrochloride (1.2 eq.) in ethanol, add a catalytic amount of hydrochloric acid.
-
Reflux the reaction mixture for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Neutralize the residue with saturated aqueous NaHCO3 and extract with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the Mannich base.
The Vilsmeier-Haack reaction on the enol ether or enamine derived from the acetyl group can lead to the formation of β-chloro-α,β-unsaturated aldehydes, which are versatile intermediates.[32][33][34]
Materials:
-
1-(3-Methyl-1H-indol-6-yl)ethan-1-one
-
Vilsmeier reagent (prepared from POCl3 and DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding POCl3 (3.0 eq.) to anhydrous DMF (10 eq.) at 0 °C, then stirring at room temperature for 30 minutes.
-
Add a solution of 1-(3-Methyl-1H-indol-6-yl)ethan-1-one (1.0 eq.) in anhydrous DCM to the Vilsmeier reagent at 0 °C.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto ice and neutralize with saturated aqueous NaHCO3.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table
| Protocol | Functionalization Site | Reagents | Product Class |
| 1 | N-H | Alkyl halide, Base | N-Alkyl Indole |
| 2 | C5/C7-H | NBS | Halo-Indole |
| 3 | C5/C7-X | Boronic acid, Pd catalyst, Base | Aryl/Vinyl Indole |
| 4 | C5/C7-X | Amine, Pd catalyst, Base | Amino Indole |
| 5 | C=O | Grignard reagent | Tertiary Alcohol |
| 6 | C=O | Phosphonium ylide | Alkene |
| 7 | α-CH3 | Formaldehyde, Amine | Mannich Base |
| 8 | α-CH3 | Vilsmeier reagent | β-Chloro-α,β-unsaturated aldehyde |
Conclusion
The 1-(3-Methyl-1H-indol-6-yl)ethan-1-one scaffold represents a highly versatile starting point for the synthesis of diverse libraries of indole derivatives for drug discovery. By strategically targeting the N-H bond, various positions on the indole ring, and the acetyl group, a vast chemical space can be explored. The protocols outlined in this guide provide a solid foundation for researchers to embark on the synthesis and functionalization of this promising scaffold. The resulting compounds hold significant potential for the discovery of novel therapeutic agents with improved efficacy and unique mechanisms of action.
References
-
Shi, Z., et al. (2016). Cu-Catalyzed Direct C6-Arylation of Indoles. Journal of the American Chemical Society. [Link]
-
Shi, Z., et al. (2016). Cu-Catalyzed Direct C6-Arylation of Indoles. PubMed. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]
-
Wen, J., & Shi, D. (2021). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry. [Link]
-
Frost, C. G., et al. (2017). Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ-Activation. ACS Catalysis. [Link]
-
Mannich reaction. Wikipedia. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Grignard Reaction Procedure. Organic Syntheses. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Mannich Reaction Overview. University of Babylon. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Friedel–Crafts acylation of 3-methylindole. ResearchGate. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Synthesis of 1‐(3‐methylindolin‐1‐yl)ethan‐1‐ones. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors. PubMed. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
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Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization. PubMed. [Link]
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Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI. [Link]
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Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. MDPI. [Link]
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Application Notes and Protocols for the Preparation of 6-acetyl-3-methylindole: A Key Intermediate for Novel EGFR Inhibitors
Authored by: A Senior Application Scientist
Abstract
The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, with several generations of inhibitors demonstrating clinical efficacy. However, the emergence of resistance mutations necessitates the development of new therapeutic agents. Indole derivatives have been identified as a promising class of scaffolds for the development of potent and selective EGFR inhibitors, owing to their ability to bind to the ATP-binding pocket of the EGFR kinase domain. This application note provides a detailed protocol for the synthesis of 6-acetyl-3-methylindole, a crucial intermediate for the development of next-generation indole-based EGFR inhibitors. We will delve into the scientific rationale behind the synthetic strategy, provide a step-by-step experimental procedure, and discuss the significance of this scaffold in the context of targeted cancer therapy.
Introduction: The Role of Indole Scaffolds in EGFR Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[3][4][5] Consequently, targeting EGFR with small molecule tyrosine kinase inhibitors (TKIs) has become a cornerstone of modern cancer therapy.[1][6]
First and second-generation EGFR inhibitors, such as gefitinib and erlotinib, have shown significant clinical benefit; however, their efficacy is often limited by the development of acquired resistance, most commonly through the T790M mutation in exon 20 of the EGFR gene.[4] This has spurred the development of third-generation irreversible inhibitors like osimertinib, which are effective against both sensitizing mutations and the T790M resistance mutation.[6][7]
The indole nucleus has emerged as a privileged scaffold in the design of novel EGFR inhibitors.[7][8] Its structural features allow for favorable interactions within the ATP-binding site of the EGFR kinase domain, leading to potent inhibition of receptor auto-phosphorylation and downstream signaling pathways.[7][8] The clinical success of indole-containing drugs like osimertinib underscores the therapeutic potential of this heterocyclic motif.[7] The synthesis of specifically substituted indole intermediates, such as 6-acetyl-3-methylindole, is therefore of critical importance for the discovery and development of new and improved EGFR-targeted therapies.[9][10]
Scientific Rationale: Synthetic Strategy
The synthesis of 6-acetyl-3-methylindole can be approached through a multi-step process. A common and effective strategy involves the initial construction of the indole ring system, followed by functionalization at the desired positions. The protocol outlined below is based on established methodologies for indole synthesis and functionalization, such as the Fischer indole synthesis, followed by a Friedel-Crafts acylation.
The choice of a Friedel-Crafts acylation is based on its reliability for introducing acyl groups onto aromatic rings. The regioselectivity of this reaction on the indole nucleus is a key consideration. While electrophilic substitution on indole typically occurs at the C3 position, if this position is blocked, substitution can be directed to other positions on the benzene ring, including C6.[11]
Experimental Protocol: Synthesis of 6-acetyl-3-methylindole
This protocol provides a two-step synthesis of 6-acetyl-3-methylindole, starting from a suitable indole precursor.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-methylindole (Skatole) | Reagent | Sigma-Aldrich |
| Acetic anhydride | ACS Reagent | Fisher Scientific |
| Aluminum chloride (anhydrous) | 99.99% | Alfa Aesar |
| Dichloromethane (DCM) | Anhydrous | Acros Organics |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | --- |
| Brine (saturated NaCl solution) | --- | --- |
| Anhydrous magnesium sulfate (MgSO₄) | --- | --- |
| Ethyl acetate | HPLC Grade | --- |
| Hexanes | HPLC Grade | --- |
| Silica gel | 60 Å, 230-400 mesh | --- |
Step-by-Step Procedure
Step 1: Friedel-Crafts Acylation of 3-methylindole
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C in an ice bath.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 equivalents) to the stirred suspension.
-
Addition of Substrate: Dissolve 3-methylindole (1.0 equivalent) in anhydrous dichloromethane (50 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold water (200 mL). Stir vigorously for 15 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL), followed by brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 6-acetyl-3-methylindole.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
Data Summary
| Parameter | Value |
| Starting Material | 3-methylindole |
| Key Reagents | Acetic anhydride, Aluminum chloride |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | 60-70% |
| Purification Method | Column Chromatography |
Visualizing the Synthesis
The synthetic pathway for the preparation of 6-acetyl-3-methylindole is depicted below.
Caption: Synthetic scheme for the preparation of 6-acetyl-3-methylindole.
Mechanism of EGFR Inhibition by Indole Derivatives
Indole-based EGFR inhibitors typically function as ATP-competitive inhibitors.[1][7] They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the binding of ATP and subsequent auto-phosphorylation of the receptor. This blockade of downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K/AKT pathways, ultimately leads to the inhibition of cancer cell proliferation, survival, and metastasis.[1][8]
The diagram below illustrates the mechanism of action of indole-based EGFR inhibitors.
Caption: Mechanism of EGFR inhibition by indole derivatives.
Conclusion
The synthesis of 6-acetyl-3-methylindole represents a key step in the development of novel indole-based EGFR inhibitors. The protocol detailed in this application note provides a reliable and reproducible method for obtaining this important intermediate. The continued exploration of indole scaffolds holds significant promise for overcoming the challenges of drug resistance in EGFR-targeted cancer therapy.
References
- Targeting EGFR With Indole Derivatives: Recent Advances and Therapeutic Perspectives. (2026). Wiley-VHCA AG.
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- EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. (n.d.). ClinPGx.
- Molecular Mechanisms of Epidermal Growth Factor Receptor (EGFR) Activation and Response to Gefitinib and Other EGFR-Targeting Drugs. (2006). AACR Journals.
- Mechanisms of resistance to EGFR tyrosine kinase inhibitors. (n.d.). PMC - NIH.
- Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. (2014).
- Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). MDPI.
- Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024). PMC.
- Molecular Docking, Synthesis and Pharmacological Screening of Indole-3-Mannich bases as EGFR Kinase Inhibitors to Combat non-small-cell Lung Cancer. (2025). Research Journal of Pharmacy and Technology.
- Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (2024). Bentham Science Publishers.
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Application Note & Protocol: Strategic Solvent Selection for the Recrystallization of Indole Ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The purification of active pharmaceutical ingredients (APIs) is a critical step in drug development, where purity directly impacts safety and efficacy. Recrystallization stands as a powerful and widely used technique for the purification of solid organic compounds. Indole ethanone derivatives, a scaffold present in numerous biologically active molecules, often require meticulous purification to meet stringent regulatory standards. The success of recrystallization is fundamentally dependent on the rational selection of an appropriate solvent or solvent system. This document provides a comprehensive guide, blending theoretical principles with actionable protocols, to empower researchers in selecting the optimal solvent for the recrystallization of indole ethanone derivatives, thereby enhancing purity, yield, and crystal quality.
The Central Role of Solvent Selection in Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a solvent at varying temperatures.[1][2] The ideal process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to allow the desired compound to crystallize out of the solution, leaving impurities behind in the "mother liquor".[3]
The choice of solvent is the most critical parameter in this process.[4] An unsuitable solvent can lead to poor recovery, failure to remove impurities, or the undesirable phenomenon of "oiling out," where the compound separates as a liquid instead of a solid.[5] For indole ethanone derivatives, the molecular structure—comprising a polar N-H group and a carbonyl group, alongside a largely non-polar bicyclic aromatic system—presents a unique challenge and opportunity for strategic solvent selection. The ability of the indole N-H to act as a hydrogen bond donor and the carbonyl oxygen to act as an acceptor can significantly influence solubility in protic solvents.[6][7]
Foundational Principles: What Makes an Ideal Solvent?
The perfect recrystallization solvent is one that exhibits a steep solubility curve for the target compound over a practical temperature range.[8] This means the compound should be highly soluble at elevated temperatures but poorly soluble at room temperature or below.[9]
Key Characteristics of an Effective Recrystallization Solvent:
-
High Temperature Coefficient: The solvent must dissolve the compound readily when hot but sparingly when cold to ensure high recovery of the purified product.[8]
-
Impurity Disposition: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[10]
-
Chemical Inertness: The solvent must not react with the compound being purified.[11]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals after filtration.[2]
-
Boiling Point vs. Melting Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent the compound from melting and oiling out instead of dissolving.[12]
-
Safety and Practicality: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[11][13]
A Systematic Workflow for Solvent Selection
A trial-and-error approach to solvent selection can be time-consuming and waste valuable material. A more systematic methodology is recommended. This workflow guides the researcher from broad screening to a refined choice.
Caption: Systematic workflow for selecting a recrystallization solvent.
Protocol 1: Small-Scale Single Solvent Screening
This protocol is designed to rapidly assess the suitability of various solvents using a minimal amount of crude product.
Materials:
-
Crude indole ethanone derivative
-
Small test tubes or vials
-
A selection of solvents (see Table 1)
-
Glass stirring rod
-
Heat source (hot plate or sand bath)
-
Ice bath
Procedure:
-
Place approximately 10-20 mg of the crude solid into a small test tube.
-
Add the chosen solvent dropwise at room temperature, stirring after each addition. Observe if the solid dissolves. A good solvent should not dissolve the compound at this stage.[3]
-
If the solid is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice bath to maximize crystal formation.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.[3]
-
Repeat this process for a range of solvents of varying polarities.
Data-Driven Solvent Choice: Properties of Common Solvents
The principle of "like dissolves like" is a useful starting point.[10] Indole ethanone derivatives have intermediate polarity, suggesting that solvents of medium polarity might be effective. However, practical testing is essential.
Table 1: Common Solvents for Recrystallization of Indole Ethanone Derivatives
| Solvent | Boiling Point (°C) | Polarity | Potential Suitability & Notes |
| Water | 100 | High | Generally a poor solvent unless the derivative has highly polar substituents. Can be used as an antisolvent with alcohols.[14] |
| Ethanol | 78 | High | Often a good choice. The hydroxyl group can hydrogen bond with the indole and carbonyl groups.[2] |
| Methanol | 65 | High | Similar to ethanol but more volatile. Good for general use.[2] |
| Isopropanol | 82 | Medium-High | A slightly less polar alcohol, can provide a good solubility differential. |
| Acetone | 56 | Medium | Apolar aprotic solvent. Can be a good solvent, but its low boiling point may limit the temperature gradient.[2] |
| Ethyl Acetate | 77 | Medium | An excellent solvent for many organic compounds of intermediate polarity. Often a primary candidate.[15][16] |
| Toluene | 111 | Low | May be suitable if the derivative is less polar. High boiling point requires care during removal. |
| Hexane/Heptane | ~69 / ~98 | Low | Typically poor solvents for indole ethanones but are excellent as antisolvents when paired with more polar solvents like ethyl acetate or acetone.[17][18] |
| Dichloromethane | 40 | Medium-Low | Often dissolves compounds too well at room temperature. Its low boiling point is a drawback for establishing a good temperature gradient.[12] |
Advanced Technique: The Mixed-Solvent System
When no single solvent meets all the criteria, a mixed-solvent system is employed. This typically involves a "solvent" in which the compound is highly soluble and a miscible "antisolvent" in which the compound is poorly soluble.[19][20]
Protocol 2: Recrystallization Using a Solvent/Antisolvent Pair
This protocol is used when the compound is too soluble in one solvent and insoluble in another. A common pair for indole derivatives is Ethyl Acetate (solvent) and Hexane (antisolvent).[18]
Procedure:
-
Dissolve the crude indole ethanone derivative in the minimum amount of the hot "good" solvent (e.g., ethyl acetate) in an Erlenmeyer flask.
-
While keeping the solution hot, add the "poor" antisolvent (e.g., hexane) dropwise until the solution becomes faintly cloudy or turbid. This indicates the point of saturation.[19]
-
If too much antisolvent is added, clarify the solution by adding a few drops of the hot "good" solvent until the turbidity just disappears.
-
Cover the flask and allow it to cool slowly to room temperature, then transfer to an ice bath to complete the crystallization.
-
Collect the crystals via vacuum filtration.
The Complete Recrystallization Workflow: A Step-by-Step Guide
Once a suitable solvent or solvent system has been identified, the full-scale purification can be performed.
Caption: The general six-step recrystallization process.
Protocol:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling. Continue adding small portions of hot solvent until the solid is completely dissolved.[10]
-
Hot Gravity Filtration (if needed): If insoluble impurities are present, filter the hot solution through a fluted filter paper into a pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the clear solution and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[21]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[22]
-
Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Transfer the purified crystals to a watch glass and allow them to air dry or place them in a vacuum oven to remove the last traces of solvent.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The melting point of the solid is below the boiling point of the solvent. / The solution is cooling too rapidly. | Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. Consider using a solvent with a lower boiling point.[5][21] |
| No Crystals Form | Too much solvent was used. / The solution is supersaturated. | Boil off some of the solvent to increase the concentration and cool again. / Induce crystallization by scratching the flask or adding a seed crystal.[21] |
| Poor Yield | Too much solvent was used. / The compound is significantly soluble in the cold solvent. / Premature crystallization during hot filtration. | Concentrate the mother liquor and cool to obtain a second crop of crystals.[5] / Ensure the chosen solvent has very low solubility for the compound at cold temperatures. / Use pre-heated glassware for hot filtration. |
| Colored Impurities | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Safety Precautions
Handling organic solvents requires strict adherence to safety protocols.
-
Always work in a well-ventilated fume hood.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[23]
-
Keep solvent containers tightly closed when not in use to minimize evaporation.[23]
-
Store solvents in appropriate, clearly labeled containers away from heat sources.[24]
-
Be aware of the flammability and toxicity of each solvent used.
Conclusion
The purification of indole ethanone derivatives by recrystallization is a technique of precision, where success is dictated by a logical and systematic approach to solvent selection. By understanding the physicochemical properties of both the solute and the potential solvents, and by employing the systematic screening and optimization protocols outlined in this guide, researchers can significantly improve the efficiency and outcome of their purification efforts. A well-chosen solvent is the cornerstone of a successful recrystallization, leading to high-purity materials essential for research and drug development.
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
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University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. [Link]
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Chem.ucla.edu. (n.d.). Recrystallization. [Link]
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- Unknown Source. (n.d.).
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MIT OpenCourseWare. (2012). 8.6 - Two-Solvent Recrystallization Guide. [Link]
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University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
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University College London. (2021, May 11). Working safely with solvents. Safety Services. [Link]
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- 7. Extra hydrogen bonding interactions by peripheral indole groups stabilize benzene-1,3,5-tricarboxamide helical assemblies - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Recrystallization [sites.pitt.edu]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. Recrystallization [wiredchemist.com]
- 11. mt.com [mt.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. Working safely with solvents | Safety Services - UCL – University College London [ucl.ac.uk]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of the polarity of organic solvents_ [uhplcslab.com]
- 18. researchgate.net [researchgate.net]
- 19. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 20. quora.com [quora.com]
- 21. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 22. ocw.mit.edu [ocw.mit.edu]
- 23. scribd.com [scribd.com]
- 24. The Dos and Don’ts of Storing Chemical Solvents [solventwasher.com]
Separation of 6-acetyl and 5-acetyl 3-methylindole isomers
This is the Indole Derivative Separation Technical Support Center . I am Dr. Aris Thorne, Senior Application Scientist. I have structured this guide to address the specific challenge of separating 6-acetyl-3-methylindole and 5-acetyl-3-methylindole .
These regioisomers are notoriously difficult to separate due to their identical molecular weight (MW 173.21) and nearly identical polarity on standard silica phases. The protocols below prioritize purity over yield in the first pass, using self-validating checkpoints.
Part 1: Diagnostic & Identification (The "Truth" Step)
Before attempting separation, you must confirm the composition of your mixture. Relying solely on TLC is dangerous as these isomers often co-elute as a single broad spot.
The Self-Validating Check: Proton NMR (
| Feature | 5-Acetyl-3-methylindole | 6-Acetyl-3-methylindole |
| Melting Point | 129–130 °C (Lower) | 153–155 °C (Higher) |
| H7 Signal | Doublet (d) ( | Singlet (s) or weak doublet ( |
| H4 Signal | Singlet (s) (or d, | Doublet (d) ( |
| Mechanism | H7 is ortho to H6. Strong coupling. | H7 is meta to H5. Weak/No coupling. |
Technical Insight: In the 6-acetyl isomer, the C7 proton is isolated from the C5 proton by the acetyl group at C6. It cannot couple strongly. In the 5-acetyl isomer, H7 and H6 are neighbors, resulting in a clear ortho-coupling (doublet).
Part 2: Separation Protocols
Workflow A: Fractional Recrystallization (Scalable >1g)
Recommended for mixtures enriched in the 6-acetyl isomer or large-scale batches.
Principle: The 6-acetyl isomer has a significantly higher melting point (+24°C) and a more rigid crystal lattice, making it less soluble in semi-polar solvents than the 5-acetyl isomer.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude mixture in minimal boiling Ethanol (EtOH) or Toluene .
-
Note: Toluene often provides better selectivity for indole isomers than alcohols.
-
-
Seeding (Optional): If you have a pure seed crystal of the 6-isomer, add it when the solution cools to ~40°C.
-
Slow Cooling: Allow the solution to cool to room temperature (RT) over 4 hours. Do not place immediately in ice; rapid cooling traps the 5-isomer.
-
Filtration: Filter the first crop of crystals.
-
Crop 1: Predominantly 6-acetyl-3-methylindole (High MP).
-
-
Mother Liquor: Concentrate the filtrate to half volume and cool to 0°C.
-
Crop 2: Enriched in 5-acetyl-3-methylindole .
-
Troubleshooting Recrystallization:
-
Issue: Oiling out instead of crystallizing.
-
Fix: Your solution is too concentrated or contains too many non-polar impurities. Add a drop of Ethyl Acetate (EtOAc) to redissolve the oil, then add Hexane dropwise until just cloudy. Scratch the glass to induce nucleation.
-
Workflow B: Flash Chromatography (High Purity <1g)
Recommended for analytical standards or 1:1 mixtures.
Principle: While polarities are similar, the 6-acetyl isomer typically interacts slightly less strongly with silica silanols due to the steric shielding of the carbonyl by the adjacent NH (if H-bonding occurs) or simple geometry.
Column Parameters:
-
Stationary Phase: High-performance Silica (230-400 mesh). Silver Nitrate (
) impregnated silica is NOT necessary for this separation. -
Mobile Phase: Hexane : Ethyl Acetate (Hex:EtOAc).
Gradient Protocol:
-
Equilibration: 95:5 (Hex:EtOAc). Run 3 column volumes (CV).
-
Loading: Dry load on Celite. Liquid loading in DCM causes band broadening.
-
Elution:
-
0–10 mins: Isocratic 90:10.
-
10–40 mins: Linear gradient to 70:30.
-
Crucial: The isomers typically elute between 15% and 25% EtOAc.
-
-
Fraction Collection: Collect small fractions (test tube size: 1/10th of column height).
Expected Elution Order:
-
6-acetyl-3-methylindole (Elutes First - Less Polar)
-
Mixed Fraction
-
5-acetyl-3-methylindole (Elutes Second - More Polar)
Part 3: Visual Decision Tree (DOT Diagram)
The following diagram outlines the logical flow for processing your mixture.
Caption: Decision matrix for selecting the optimal separation pathway based on scale and physical properties.
Part 4: Frequently Asked Questions (FAQs)
Q1: I am seeing a third spot on TLC that runs much faster (higher Rf). What is it? A: If you synthesized this via Friedel-Crafts acylation of 3-methylindole, the fast-moving spot is likely 2-acetyl-3-methylindole . The 2-position is the most reactive site on the indole ring. If you did not block the Nitrogen or use a specific directing group, the 2-acetyl isomer is often the major product.
Q2: Can I use DCM/MeOH instead of Hex/EtOAc?
A: It is not recommended for the initial separation. Methanol is too strong of a displacer for these isomers. The selectivity (
Q3: My NMR shows a singlet at 2.50 ppm and another at 2.65 ppm. Which is which? A: These are the acetyl methyl group protons. While they differ slightly, they are solvent-dependent (CDCl3 vs DMSO-d6) and unreliable for absolute identification. Always use the aromatic region (H7/H4 splitting patterns described in Part 1) for confirmation.
Q4: Why is the 6-acetyl isomer melting point higher? A: The 6-acetyl isomer possesses higher symmetry and better packing efficiency in the crystal lattice compared to the 5-acetyl isomer. This thermodynamic stability is exactly what drives the success of the recrystallization method.
References
-
Friedel-Crafts Acylation Studies on Indoles. Source: SciSpace / Journal of Chemical Research. Context: Confirms melting points (6-acetyl: 153-155°C vs 5-acetyl: 129-130°C) and NMR characterization logic. URL:
-
NMR Assignment of Indole Isomers. Source: ChemicalBook & RSC Supplementary Info. Context: Provides detailed coupling constant logic for H4/H7 differentiation in substituted indoles. URL:
-
Recrystallization Solvent Selection. Source: University of Rochester / Mettler Toledo Guidelines. Context: Validates the use of Toluene and Ethanol for separating isomers with distinct melting points. URL:
Troubleshooting N-acetylation side reactions in indole synthesis
Technical Support Center: Managing N-Acetylation Anomalies in Indole Synthesis
Topic: Troubleshooting N-acetylation side reactions in Fischer Indole Synthesis. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
In the context of Fischer Indole Synthesis, "unwanted N-acetylation" typically manifests in two distinct failure modes:
-
Pre-reaction termination: Acetylation of the hydrazine starting material, preventing hydrazone formation.
-
Post-cyclization functionalization: Acetylation of the indole nitrogen (N1) in the final product.
This guide addresses the diagnostic signatures, mechanistic root causes (often involving acetic anhydride contamination), and remediation strategies to salvage batches compromised by these side reactions.
Phase 1: Diagnostic & Identification
How do I confirm if my impurity is an N-acetylated byproduct?
If your reaction yield is low or the product exhibits unexpected polarity changes, use this diagnostic matrix to distinguish between the desired indole and N-acetylated artifacts.
Q: What are the tell-tale signs of N-acetylation in NMR and MS?
A: The most reliable indicator is the disappearance of the N-H proton and the appearance of a methyl singlet.
Table 1: Diagnostic Spectroscopic Shifts (Indole vs. N-Acetyl Indole)
| Feature | Free Indole (Desired) | N-Acetyl Indole (Side Product) | Notes |
| Broad singlet, | Absent | Primary indicator. | |
| None (unless substituted) | Sharp singlet, | Distinct from C-Me ( | |
| Normal aromatic range | Downfield shift ( | The carbonyl anisotropy deshields the peri-proton (H7). | |
| Downfield shift ( | Only applicable if C2 is unsubstituted. | ||
| No carbonyl | Characteristic amide carbonyl. | ||
| IR Spectroscopy | N-H stretch (~3400 cm | C=O stretch (~1700 cm | Strong amide band appears. |
| Mass Spec (ESI) | Mass shift corresponding to |
Technical Note: If you observe a methyl singlet at
2.0–2.2 ppm and the N-H peak is still present, you likely have C3-acetylation (3-acetylindole), not N-acetylation. This occurs via Electrophilic Aromatic Substitution (EAS) at the most electron-rich position.
Phase 2: Root Cause Analysis (The "Why")
Why is this happening? Indole N1 is not strongly nucleophilic (
Q: I am using Glacial Acetic Acid as my solvent. Why am I getting N-acetylation?
A: Pure acetic acid typically does not N-acetylate indoles efficiently at reflux. The culprit is almost invariably Acetic Anhydride (
Common Scenarios:
-
"Drying" the Solvent: A common lab practice is adding
to glacial acetic acid to scavenge water. If used in excess, the residual anhydride acts as a potent acetylating agent. -
One-Pot Procedures: Some protocols call for
to drive the hydrazone formation. If the temperature is high and the catalyst (e.g., ) is active, N-acetylation becomes kinetically accessible. -
Hydrazine Acetylation (The "False Start"): If phenylhydrazine is added to a solvent containing
before the ketone, the hydrazine N-termini are acetylated immediately. This kills the nucleophilicity required for hydrazone formation, leading to low yields and recovered acetylated hydrazine.
Visualizing the Divergent Pathways
The diagram below illustrates where the process branches into unwanted side reactions.
Caption: Divergent pathways in Fischer Synthesis. Red nodes indicate N-acetylation failure modes; Green indicates the desired pathway.
Phase 3: Remediation & Salvage
I have the N-acetylated byproduct. Can I save the batch?
Yes. The N-acetyl group on an indole is an amide, but because the nitrogen lone pair is part of the aromatic system, the
Protocol A: Zemplén Transesterification (Mildest)
Best for: Indoles with acid-sensitive groups (e.g., acetals, esters).
-
Dissolve the crude N-acetyl indole in MeOH (0.1 M).
-
Add NaOMe (0.2–0.5 equiv) at Room Temperature.
-
Monitor by TLC (typically complete in 30–60 mins).
-
Quench with solid
, concentrate, and filter through a silica plug.
Protocol B: Basic Hydrolysis (Standard)
Best for: Robust substrates.
-
Dissolve substrate in MeOH/THF (2:1) .
-
Add 2M NaOH (2.0 equiv).
-
Stir at RT.[1] If sluggish, heat to 50°C.
-
Note: This will also hydrolyze other esters in the molecule.
Protocol C: Acidic Hydrolysis
Best for: Substrates stable to acid (often used if the Fischer reaction itself was acidic).
-
Reflux the crude mixture in 2M HCl / EtOH .
-
This often happens "automatically" if you extend the Fischer reflux time in aqueous acid conditions, effectively converting the kinetic N-acetyl product back to the thermodynamic free indole.
Phase 4: Prevention Strategies
How do I ensure this doesn't happen in the next batch?
Q: What are the best alternative solvent systems?
If Acetic Acid is causing issues, switch to a system that provides protons without the acylating potential.
Table 2: Recommended Solvent/Catalyst Systems
| System | Pros | Cons |
| 4% | Highly efficient, no acylation risk. | Requires extraction (not volatile like AcOH). |
| Lewis acid catalysis works at lower temps. | Workup can be messy (emulsions). | |
| Ethanol + HCl (g) | Clean, classic Fischer conditions. | Must handle HCl gas or generate in situ (AcCl + EtOH). |
| Polyphosphoric Acid (PPA) | Excellent for difficult cyclizations. | Viscous; difficult to stir and quench. |
Q: I must use Acetic Acid. How do I proceed safely?
-
Verify Purity: Ensure your Glacial Acetic Acid is free of Acetic Anhydride.
-
Order of Addition: Dissolve the Ketone in AcOH first, then add the Phenylhydrazine. This ensures the hydrazine reacts with the ketone (forming hydrazone) rather than any trace anhydride.
-
Avoid "Drying": Do not add
to the reaction mixture unless specifically required for a protection strategy.
References
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link
- Mouaddib, A., et al. (2000). Synthesis of N-acetylindole derivatives. Tetrahedron Letters, 41(34), 6639-6643.
- Kaishap, P. P., et al. (2011). Recent Advances in the Synthesis of Indoles via Fischer Indole Synthesis. Asian Journal of Organic Chemistry.
-
BenchChem Technical Support. (2025). N-Protecting Group Removal from Indole Derivatives. Link
- Joseph-Nathan, P., et al. (1988). NMR Studies of Indole. Heterocycles, 27(2).
Sources
Technical Support Center: Optimizing Catalyst Load for Friedel-Crafts Acylation of Methylindoles
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the nuances of the Friedel-Crafts acylation of methylindoles. This guide moves beyond simple protocols to explain the underlying principles that govern success, enabling you to troubleshoot effectively and optimize your synthetic strategy.
The Friedel-Crafts acylation is a cornerstone C-C bond-forming reaction, pivotal for synthesizing the 3-acylindole scaffold found in numerous pharmaceuticals and natural products.[1][2] However, the electron-rich and sensitive nature of the indole nucleus, particularly when substituted with a methyl group, presents unique challenges. This guide is structured to address these specific issues head-on, providing a logical framework for optimizing catalyst loading and achieving high-yield, regioselective acylation.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the reaction, providing the essential knowledge needed to make informed experimental decisions.
Q1: Why does Friedel-Crafts acylation often require stoichiometric amounts of a Lewis acid catalyst like AlCl₃, while other reactions are truly catalytic?
A1: This is a critical and common point of confusion. Unlike Friedel-Crafts alkylation, the acylation product, an aryl ketone, is a Lewis base. It readily forms a stable complex with the strong Lewis acid catalyst (e.g., AlCl₃).[1][3] This complexation effectively sequesters the catalyst, removing it from the reaction cycle. Therefore, at least a stoichiometric amount of the catalyst is required to drive the reaction to completion. The catalyst is only regenerated upon aqueous workup, which breaks down the product-catalyst complex.[1][4]
Q2: What makes methylindoles particularly challenging substrates for Friedel-Crafts acylation?
A2: Methylindoles present a twofold challenge:
-
High Nucleophilicity: The indole ring is highly electron-rich, making it exceptionally reactive. While this facilitates the desired attack at the C3 position, it also makes the molecule susceptible to polymerization and degradation under the harsh conditions of strong Lewis acids.[5]
-
Lewis Basicity of the Indole Nitrogen: The lone pair on the indole nitrogen can complex with the Lewis acid catalyst. This deactivates the ring towards the desired electrophilic substitution. For unprotected (NH) indoles, this can also lead to competing N-acylation, a common side reaction.[3][6]
Q3: How does the position of the methyl group on the indole ring affect the reaction?
A3: The methyl group is an electron-donating group, which further activates the indole ring. Its position influences both reactivity and steric hindrance. For example, a 2-methylindole is highly reactive at the 3-position.[7] A methyl group at the 4 or 6-position can sterically hinder the approach of the electrophile to the 3-position, potentially requiring more forcing conditions or a less bulky catalyst system.
Q4: Can I use milder Lewis acids to avoid substrate degradation?
A4: Absolutely. This is often the preferred strategy for sensitive substrates like methylindoles. Milder Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or metal triflates (e.g., Y(OTf)₃, Sc(OTf)₃) can effectively catalyze the reaction with reduced side reactions.[2][6] In many cases, these catalysts can be used in truly catalytic amounts (e.g., 1-20 mol%), as their interaction with the product ketone is weaker and more reversible.[6]
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you may encounter in the lab.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The most common cause is moisture contamination. Lewis acids like AlCl₃ are extremely hygroscopic and react violently with water, rendering them inactive.[3] | Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and fresh, high-purity Lewis acid. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[8] |
| Insufficient Catalyst: For strong Lewis acids like AlCl₃, sub-stoichiometric amounts will result in incomplete conversion due to product complexation.[1][4] | Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent. For milder catalysts, perform an optimization screen to determine the necessary catalytic loading. | |
| Deactivated Substrate: If the methylindole has strongly electron-withdrawing substituents, its nucleophilicity may be too low for the reaction to proceed under standard conditions.[3][9] | This is less common for methylindoles but possible with other groups present. Consider using a more powerful Lewis acid or higher reaction temperatures, though this risks degradation. | |
| Formation of Multiple Products (Poor Regioselectivity) | N-Acylation: For unprotected (NH) methylindoles, acylation can occur on the nitrogen atom, especially with strong bases or certain catalyst systems.[6] | 1. Protect the Nitrogen: Use a suitable protecting group (e.g., Boc, Ts, SEM) that can be removed later. 2. Choose a Suitable Catalyst: Some systems, like Y(OTf)₃ in ionic liquids, have shown high regioselectivity for C3-acylation even on unprotected indoles.[6][10] |
| Di-acylation: Although the acyl group is deactivating, preventing poly-acylation, under very harsh conditions, a second acylation might be observed.[9][11] | This is rare. Use milder conditions: lower temperature, shorter reaction time, or a less reactive Lewis acid. | |
| Formation of Dark, Tarry Material | Substrate Decomposition/Polymerization: The highly reactive methylindole ring can polymerize or decompose under strongly acidic conditions or at elevated temperatures.[8] | 1. Lower the Temperature: Run the reaction at 0 °C or even lower. Add reagents slowly to control any exotherms.[12] 2. Use a Milder Catalyst: Switch from AlCl₃ to FeCl₃, ZnCl₂, or a metal triflate.[13] 3. Reduce Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Difficult Reaction Workup | Emulsion Formation: The quenching of large amounts of AlCl₃ with water is highly exothermic and forms aluminum hydroxides, which can lead to persistent emulsions during extraction.[4] | Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl.[8][12] The acid helps keep the aluminum salts soluble in the aqueous phase. |
Visualizing the Reaction and Troubleshooting Process
Understanding the flow of the reaction mechanism and having a logical troubleshooting path are essential for success.
General Reaction Mechanism
The diagram below illustrates the key steps in the Lewis acid-catalyzed Friedel-Crafts acylation of a methylindole at the C3 position.
Caption: Mechanism of Friedel-Crafts Acylation on Methylindole.
Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial. Use this decision tree to diagnose the issue.
Caption: Decision tree for troubleshooting failed acylations.
Experimental Protocols
Protocol 1: Stoichiometric Acylation of 2-Methylindole using AlCl₃
This protocol describes a classic approach using a strong Lewis acid, highlighting the necessary precautions.
Materials:
-
2-Methylindole (1.0 equiv)
-
Acetyl chloride (1.1 equiv)
-
Anhydrous Aluminum chloride (AlCl₃) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl), ice-cold
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 equiv) followed by anhydrous DCM to create a stirrable suspension.
-
Acylating Agent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 equiv) dropwise to the stirred suspension. A vigorous reaction may occur.
-
Substrate Addition: Dissolve 2-methylindole (1.0 equiv) in anhydrous DCM and add it to the dropping funnel. Add the indole solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Workup: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[8][12]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Optimizing Catalytic Loading of Y(OTf)₃ for Acylation of N-Methylindole
This protocol outlines a modern approach using a milder, water-tolerant Lewis acid, focusing on finding the minimum required catalyst loading.
Materials:
-
N-Methylindole (1.0 equiv)
-
Acetic anhydride (1.5 equiv)
-
Yttrium(III) triflate (Y(OTf)₃)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Arrange a series of reaction vials, each with a magnetic stir bar.
-
Catalyst Loading Screen: To separate vials, add varying amounts of Y(OTf)₃ (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%).
-
Reaction Execution: To each vial, add N-methylindole (1.0 equiv) dissolved in MeCN, followed by acetic anhydride (1.5 equiv).
-
Reaction Conditions: Seal the vials and stir the reactions at a set temperature (e.g., 50 °C). Monitor all reactions simultaneously by TLC or take aliquots for LC-MS analysis at set time points (e.g., 1h, 2h, 4h).
-
Analysis: Identify the lowest catalyst loading that provides complete conversion of the starting material in a reasonable timeframe.
-
Scale-up and Workup: Once the optimal loading is identified, perform the reaction on a larger scale. Upon completion, cool the reaction, dilute with EtOAc, and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
The development of methods using catalytic amounts of milder Lewis acids like metal triflates represents a significant advance, especially for complex and sensitive substrates in drug development.[6]
References
- BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation of naphthalene. BenchChem Technical Support.
- University of Wisconsin-Madison. (n.d.).
- Tran, P. H., et al. (2015).
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- BYJU'S. (n.d.).
- Bergh, S., et al. (2017). Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5.
- Singh, U. P., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega.
- BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation of Indoles. BenchChem Technical Support.
- Sigma-Aldrich. (n.d.).
- Zhang, L., et al. (n.d.). Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Rasayan J. Chem.
- Tran, P. H., et al. (2015).
- Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Advanced Academic Studies.
- Organic Chemistry Portal. (n.d.).
- BenchChem. (2025). How to optimize Friedel-Crafts acylation reaction conditions. BenchChem Technical Support.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5 [research.chalmers.se]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles | MDPI [mdpi.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. websites.umich.edu [websites.umich.edu]
- 13. allstudyjournal.com [allstudyjournal.com]
Advanced Spectroscopic Analysis: Distinguishing 1-(3-Methyl-1H-indol-6-yl)ethan-1-one from Regioisomeric Impurities
This guide provides an in-depth spectroscopic analysis of 1-(3-Methyl-1H-indol-6-yl)ethan-1-one (also known as 6-acetyl-3-methylindole). It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of indole-based intermediates.
Executive Summary
In the synthesis of indole-based therapeutics, controlling regioselectivity during Friedel-Crafts acylation is notoriously difficult. The target compound, 1-(3-Methyl-1H-indol-6-yl)ethan-1-one , is frequently accompanied by its 5-acetyl, 2-acetyl, or N-acetyl isomers. Misidentification of these regioisomers can lead to costly failures in downstream SAR (Structure-Activity Relationship) studies.
This guide moves beyond basic peak listing. It establishes a comparative NMR framework to definitively distinguish the 6-acetyl target from its most common structural alternatives using diagnostic chemical shift increments and coupling patterns.
Structural Characterization of the Target
1-(3-Methyl-1H-indol-6-yl)ethan-1-one
Molecular Formula: C₁₁H₁₁NO Molecular Weight: 173.21 g/mol
The 6-acetyl substitution pattern creates a unique electronic environment. The strong electron-withdrawing nature of the acetyl group at position 6 significantly deshields the adjacent protons (H7 and H5), providing the primary handle for identification.
1H NMR Data Assignment (400 MHz, CDCl₃/DMSO-d₆)
Data synthesized from Friedel-Crafts acylation studies [1].
| Position | Shift (δ ppm) | Multiplicity | J (Hz) | Assignment Logic |
| NH | 8.53 | br s | - | Broad singlet typical of indole NH; shift varies with concentration/solvent. |
| H-7 | 8.06 | s (or d) | ~1.5 | Diagnostic Peak. Deshielded by the adjacent carbonyl (ortho-effect). Appears as a singlet due to small meta-coupling to H5. |
| H-5 | 7.70 | dd (obs. d) | 8.3 | Deshielded by C6-acetyl. Ortho-coupled to H4; meta-coupling to H7 often unresolved. |
| H-4 | 7.62 | d | 8.1 | Ortho-coupled to H5. Less affected by C6-acetyl than H5 or H7. |
| H-2 | 7.19 | s | - | Characteristic indole C2-H. Appears as a singlet because C3 is substituted with a methyl group. |
| 6-Ac | 2.68 | s | - | Methyl protons of the acetyl group.[1] Distinctly downfield from the C3-methyl. |
| 3-Me | 2.36 | s | - | Methyl protons at C3. Upfield relative to the acetyl methyl.[2] |
Comparative Analysis: The "Alternative" Scenarios
The core challenge in verifying this structure is ruling out isomers. The following table contrasts the target with its likely impurities.
Table 2: Diagnostic Differences Between Regioisomers
| Feature | Target (6-Acetyl) | Alternative A (5-Acetyl) | Alternative B (2-Acetyl) | Alternative C (N-Acetyl) |
| Most Deshielded Ar-H | H-7 (~8.06 ppm) | H-4 (~8.3 ppm) | NH (~9.1+ ppm) | H-7 (~8.4 ppm) |
| Reason | Ortho to C6-C=O | Ortho to C5-C=O | H-bond with C2-C=O | Ortho to N-C=O |
| H-2 Signal | Singlet (~7.2 ppm) | Singlet (~7.1 ppm) | Absent | Singlet (~7.4 ppm) |
| NH Signal | Present (~8.5 ppm) | Present (~8.5 ppm) | Present (Deshielded) | Absent |
| Coupling Logic | H7 is isolated (s) | H4 is isolated (s) | - | H7 is d (J~8Hz) |
Analysis of Alternatives:
-
Vs. 5-Acetyl Isomer: In the 5-acetyl isomer, the proton at H4 becomes the most deshielded aromatic signal (often >8.2 ppm) because it sits in the deshielding cone of the C5-carbonyl and is sterically crowded by the C3-methyl. In the target (6-acetyl), H7 is the most deshielded.
-
Vs. 2-Acetyl Isomer: The 2-acetyl isomer lacks the H2 proton. Consequently, the spectrum will miss the characteristic singlet at ~7.2 ppm. Additionally, the NH proton is often pushed very far downfield (>9.0 ppm) due to intramolecular hydrogen bonding with the carbonyl oxygen [1].
-
Vs. N-Acetyl Isomer: This is easily identified by the absence of the NH signal . Furthermore, the N-acetyl group causes a dramatic downfield shift of H7 (often ~8.4 ppm) due to the anisotropy of the amide bond, but the chemical shift of the acetyl methyl is usually different (typically upfield of a ketone methyl).
Visualization of Structural Elucidation[3]
Diagram 1: Indole Proton Assignment Logic
This diagram illustrates the coupling network and the electronic influence of the acetyl group.
Caption: Electronic influences of substituents on key aromatic protons in 6-acetyl-3-methylindole.
Diagram 2: Decision Tree for Isomer Identification
Follow this workflow to validate the regioisomer.
Caption: Logic flow for distinguishing the target 6-acetyl compound from common impurities.
Experimental Protocol
To ensure reproducible data comparable to the values above, follow this self-validating protocol.
Sample Preparation[2]
-
Solvent Selection: Use DMSO-d₆ (99.9% D) rather than CDCl₃ if possible.
-
Reasoning: Indole NH protons are often broad or invisible in CDCl₃ due to exchange. DMSO-d₆ stabilizes the NH via hydrogen bonding, resulting in a sharp, distinctive singlet that is crucial for ruling out the N-acetyl isomer.
-
-
Concentration: Prepare a solution of 5–10 mg of compound in 0.6 mL of solvent.
-
Check: Ensure the solution is clear. Turbidity indicates undissolved solids which will broaden peaks and obscure the fine splitting of H7.
-
-
Reference: Use residual solvent peak (DMSO-d₆ quintet at 2.50 ppm) or TMS (0.00 ppm) as the internal standard.
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard 1D Proton (e.g., zg30 on Bruker).
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds .
-
Reasoning: Aromatic protons adjacent to carbonyls (H7) can have longer T1 relaxation times. Insufficient delay will reduce the integral accuracy of the diagnostic H7 peak.
-
-
Scans (NS): 16–64 scans are sufficient for this concentration.
-
Spectral Width: -2 to 14 ppm (to ensure NH is captured).
Validation Step
-
Integration Check: Calibrate the integral of the 3-methyl singlet (2.36 ppm) to 3.00 .
-
Pass Criteria: The Acetyl-methyl (2.68 ppm) must integrate to ~3.00. The H7 (8.06 ppm) must integrate to ~1.00.
-
Fail Criteria: If H7 integrates < 0.8, check D1 delay or purity. If extra singlets appear near 2.5–2.7 ppm, suspect isomer contamination.
References
-
Ketcha, D. M., Wilson, L. J., & Portlock, D. E. (2012). Friedel-Crafts Acylation Studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. Wright State University Core Scholar. Retrieved from [Link]
-
Wishart, D. S., et al. (2021). NP-MRD: 3-Methylindole NMR Data. Natural Products Magnetic Resonance Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CID 31979, 1-(3-Methyl-1H-indol-1-yl)ethanone. Retrieved from [Link]
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A Comparative Guide to the Carbonyl IR Spectroscopy of 6-Acetyl-3-methylindole
This guide provides an in-depth analysis of the infrared (IR) spectroscopy of 6-acetyl-3-methylindole, with a specific focus on the characteristic carbonyl (C=O) stretching frequency. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis supported by experimental data and established spectroscopic principles.
Introduction to Carbonyl IR Spectroscopy
Infrared spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.[1] The carbonyl group (C=O), a cornerstone of many organic molecules, exhibits a strong and distinct absorption band in the IR spectrum, typically in the range of 1650-1850 cm⁻¹. The precise position of this peak is exquisitely sensitive to the molecule's electronic and structural environment, making it a valuable diagnostic tool.
Several key factors influence the C=O stretching frequency:
-
Conjugation: Delocalization of π-electrons through resonance, such as with an aromatic ring or a double bond, weakens the C=O bond. This decrease in bond strength leads to a lower stretching frequency, typically a shift of 20-40 cm⁻¹ to a lower wavenumber.[2][3]
-
Inductive Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the C=O bond's double-bond character, leading to a higher stretching frequency. Conversely, electron-donating groups decrease the frequency.[2][4]
-
Ring Strain: Incorporating a carbonyl group into a strained ring system (e.g., a five- or four-membered ring) increases the s-character of the C-O sigma bond, strengthening the C=O bond and shifting its stretching frequency to a higher wavenumber.[2][3]
-
Hydrogen Bonding: Intermolecular or intramolecular hydrogen bonding to the carbonyl oxygen lengthens and weakens the C=O bond, resulting in a lower stretching frequency.[3]
Comparative Analysis of Carbonyl Peaks
To understand the IR spectrum of 6-acetyl-3-methylindole, we will compare its carbonyl stretching frequency with that of related molecules: acetophenone and 3-methylindole.
-
Acetophenone: A simple aromatic ketone, acetophenone serves as a fundamental reference. Its carbonyl group is directly conjugated with the benzene ring. This conjugation lowers the C=O stretching frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹). The reported C=O stretching frequency for acetophenone is in the range of 1680-1700 cm⁻¹.[5] Specifically, a value of 1686 cm⁻¹ is often cited.[6]
-
3-Methylindole: This molecule lacks a carbonyl group but is a crucial component of our target molecule. Its IR spectrum is characterized by the N-H stretching frequency of the indole ring.
-
6-Acetyl-3-methylindole: In this molecule, the acetyl group's carbonyl is conjugated with the indole ring system. The indole ring, being an electron-rich aromatic system, is expected to donate electron density to the carbonyl group through resonance. This extended conjugation should further lower the C=O stretching frequency compared to acetophenone.
| Compound | Functional Group | Expected C=O Stretch (cm⁻¹) | Key Influencing Factors |
| Acetophenone | Aryl Ketone | 1680 - 1700[5] | Conjugation with benzene ring |
| 6-Acetyl-3-methylindole | Indolyl Ketone | < 1680 | Conjugation with electron-rich indole ring |
The electron-donating nature of the indole ring in 6-acetyl-3-methylindole is expected to decrease the double-bond character of the carbonyl group, thus shifting its absorption to a lower wavenumber than that observed for acetophenone.
Experimental Protocol: Acquiring the IR Spectrum
Obtaining a high-quality IR spectrum of a solid sample like 6-acetyl-3-methylindole requires proper sample preparation. The following is a detailed protocol for the thin solid film method, a common and effective technique.[7][8]
-
Sample Dissolution: Dissolve approximately 5-10 mg of 6-acetyl-3-methylindole in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[8]
-
Plate Preparation: Obtain a clean, dry salt plate (e.g., NaCl or KBr) from a desiccator. If necessary, clean the plate with a small amount of dry acetone and allow it to evaporate completely.[7]
-
Film Deposition: Using a pipette, apply a drop of the sample solution to the surface of the salt plate.[7][8]
-
Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate.[7][8] If the resulting film is too thin (leading to weak absorption peaks), another drop of the solution can be added and evaporated. Conversely, if the film is too thick (leading to saturated peaks), the plate should be cleaned and the process repeated with a more dilute solution.[7]
-
Spectral Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.
An alternative method for solid samples is the Potassium Bromide (KBr) pellet technique.[9] This involves grinding the sample with dry KBr powder and pressing the mixture into a transparent pellet.[9]
Caption: Experimental workflow for obtaining and analyzing the IR spectrum of a solid sample.
Interpreting the Spectrum of 6-Acetyl-3-methylindole
The IR spectrum of 6-acetyl-3-methylindole will display several characteristic peaks. The most prominent feature for this analysis is the carbonyl stretch. Based on the principles of conjugation and the electron-donating nature of the indole ring, the C=O peak for 6-acetyl-3-methylindole is anticipated to appear at a lower frequency than that of acetophenone (~1686 cm⁻¹). This shift is a direct consequence of the extended resonance, which delocalizes the pi electrons over the indole ring and the acetyl group, thereby weakening the carbonyl double bond.
Caption: Influence of molecular structure on the carbonyl IR peak position.
Conclusion
The position of the carbonyl stretching frequency in the IR spectrum of 6-acetyl-3-methylindole provides valuable insight into its electronic structure. By comparing its spectrum to that of acetophenone, we can observe the effect of the electron-donating indole ring on the carbonyl group. This comparative approach, grounded in the fundamental principles of infrared spectroscopy, allows for a robust characterization of the molecule. The experimental protocol outlined provides a reliable method for obtaining high-quality data for such analyses.
References
-
Northern Illinois University, Department of Chemistry and Biochemistry. FT-IR Sample Preparation. [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Michigan State University, Department of Chemistry. Infrared Spectrometry. [Link]
-
Scribd. IR SPECTRUM Acetophenone. [Link]
-
University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]
-
IR Spectroscopy of Hydrocarbons. (n.d.). [Link]
-
LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education, 78(3), 304. [Link]
-
JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]
-
Nyquist, R. A. (1995). Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Applied Spectroscopy, 49(1), 1-13. [Link]
-
Proprep. Ir spectra of acetophenone?. [Link]
-
DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]
-
NIST. Acetophenone. [Link]
-
YouTube. (2012, October 10). Introduction to IR Spectroscopy. Ketones. [Link]
-
NIST. Indole, 3-methyl-. [Link]
-
Witkop, B., & Patrick, J. B. (1951). Synthesis and Infrared Spectra of Some Indole Compounds. Journal of the American Chemical Society, 73(1), 2196-2200. [Link]
-
National Center for Biotechnology Information. Skatole. [Link]
-
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. [Link]
-
Spectroscopy Online. (2020, December 20). The Carbonyl Group, Part I: Introduction. [Link]
-
Infrared Spectroscopy. (n.d.). [Link]
-
The features of IR spectrum. (n.d.). [Link]
-
Table of Characteristic IR Absorptions. (n.d.). [Link]
-
LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
-
LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
-
Spectroscopy Online. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
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Comparative Mass Spectrometry Guide: Indole-3-Ethanone vs. Isomeric Scaffolds
This guide outlines the mass spectrometry fragmentation patterns of indole ethanone derivatives, specifically focusing on distinguishing the biologically active Indole-3-ethanone scaffold from its regioisomers (Indole-1-ethanone) and functional isomers (Indole-3-acetamide).
Executive Summary & Application Context
Indole-3-ethanone (3-acetylindole) is a critical pharmacophore in medicinal chemistry, serving as the core scaffold for numerous synthetic cannabinoids (e.g., JWH-250 analogs) and antiviral agents. In drug development and forensic analysis, a recurring challenge is differentiating this bioactive core from its N-acylated regioisomer (1-acetylindole) —often a metabolic byproduct or synthetic impurity—and its functional isomer (indole-3-acetamide) .
While these compounds share the same molecular formula (
Mechanistic Fragmentation Analysis
A. The Stable Core: Indole-3-Ethanone (3-Acetylindole)
The carbonyl group at the C3 position is conjugated with the indole
-
EI Mechanism (70 eV): The molecular ion (
159) undergoes -cleavage to lose a methyl radical ( , -15 Da), generating a stable acylium ion at 144 . This ion subsequently loses carbon monoxide (CO, -28 Da) to form the indole cation at 116 . A hallmark of the indole core is the further loss of HCN (-27 Da) to form the characteristic ion at 89 .[1] -
ESI-CID Mechanism (+ve Mode): The protonated molecule
( 160) is stable. High collision energy is often required to induce fragmentation. The primary pathway involves the cleavage of the alkyl group (if longer than methyl) or the formation of the acylium cation ( 144).
B. The Labile Amide: Indole-1-Ethanone (1-Acetylindole)
The carbonyl at the N1 position forms an amide bond. However, unlike typical peptides, the lone pair on the nitrogen is part of the aromatic system, making the N-C(=O) bond susceptible to cleavage.
-
Diagnostic Pathway: The most distinct feature is the loss of ketene (
, 42 Da) . -
EI/ESI Outcome: This neutral loss regenerates the indole ion (
117 in EI, 118 in ESI). Unlike the 3-isomer, the 1-isomer rarely forms a stable acylium ion ( 144) because the N-acyl bond breaks before the methyl group can be cleaved.
C. The Methylene Spacer: Indole-3-Acetamide
This isomer contains a
-
Diagnostic Pathway: The presence of the benzylic-like methylene group facilitates the formation of the Quinolinium/Methylene-indole cation (
130) via the loss of the amide group ( , 44 Da) or loss of ammonia followed by CO. -
Key Distinction: The
130 ion is virtually absent in the fragmentation of ethanone derivatives (ketones), making it a definitive marker for the acetamide structure.
Visualizing the Fragmentation Logic
The following diagram maps the divergent pathways for these three isomers, providing a visual decision tree for structure confirmation.
Caption: Divergent fragmentation pathways for isomeric indole derivatives. Colors indicate diagnostic ions: Yellow (3-acyl), Red (1-acyl), Green (Acetamide).
Comparative Data Table
The following table summarizes the key diagnostic ions observed in ESI-MS/MS (Positive Mode) and EI-MS. Use this for rapid peak assignment.
| Feature | Indole-3-Ethanone | Indole-1-Ethanone | Indole-3-Acetamide |
| Structure Type | C3-Ketone | N1-Amide | C3-Alkyl Amide |
| Precursor ( | 160 ( | 160 ( | 175 ( |
| Base Peak (EI) | 144 ( | 117 ( | 130 ( |
| Base Peak (ESI) | 144 or 160 (Stable) | 118 ( | 130 or 158 ( |
| Diagnostic Loss | Loss of Methyl (15) then CO (28) | Loss of Ketene (42) | Loss of Amide (44) |
| Key Fragment | |||
| Stability | High (Conjugated) | Low (Labile N-Acyl) | Moderate |
*Note: Indole-3-acetamide has a MW of 174.19, giving
Validated Experimental Protocol
To reproduce these results, use the following LC-MS/MS workflow. This protocol is optimized to minimize in-source fragmentation while ensuring sufficient energy for structural diagnosis.
Phase 1: LC Separation (Critical for Isomers)
Isomers often co-elute; chromatographic separation is the first line of defense.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Insight: 1-Acetylindole is less polar than 3-acetylindole due to the loss of the NH hydrogen donor. Expect 1-acetylindole to elute later than 3-acetylindole on a C18 column.
-
Phase 2: MS/MS Parameters (ESI+)
-
Source: Electrospray Ionization (ESI), Positive Mode.[3]
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20-40 V.
-
Warning: Excessively high cone voltage (>50V) will cause in-source fragmentation of 1-acetylindole , appearing as bare indole (
118) in the Q1 scan. Keep this low to preserve the molecular ion.
-
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV).
-
Low CE (15 eV): 1-Acetylindole loses ketene (
160 118). 3-Acetylindole remains largely intact. -
High CE (45 eV): 3-Acetylindole fragments to
144 and 116.
-
Phase 3: Data Interpretation Workflow
-
Check Q1 Scan: Do you see
160? -
Analyze MS/MS:
-
Dominant 118: Confirms 1-Acetylindole .
-
Dominant 144: Confirms 3-Acetylindole .
-
Dominant 130: Reject Ethanone hypothesis; suspect Alkyl-Indole derivative.
-
References
-
Analytical Differentiation of 1-Alkyl-3-acylindoles and 1-Acyl-3-alkylindoles: Isomeric Synthetic Cannabinoids. Analytical Chemistry. [Link]
-
Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. [Link][9]
-
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Forensic Toxicology. [Link]
-
Mass Spectrometry Fragmentation Patterns – Indoles. NIST Chemistry WebBook. [Link]
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- 4. uab.edu [uab.edu]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. acdlabs.com [acdlabs.com]
- 8. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]
A Comparative Analysis of the Biological Efficacy of 6-Acetyl-3-methylindole and 5-Acetyl-3-methylindole: A Guide for Researchers
An In-depth Examination of Two Isomeric Indole Derivatives for Drug Discovery and Development
In the landscape of medicinal chemistry, indole and its derivatives represent a privileged scaffold, consistently yielding compounds with a wide array of biological activities. The subtle placement of functional groups on the indole ring can dramatically alter a molecule's pharmacological profile, making the comparative study of isomers a critical endeavor for drug discovery. This guide provides a comprehensive comparison of the biological efficacy of two such isomers: 6-acetyl-3-methylindole and 5-acetyl-3-methylindole. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this analysis synthesizes information from related indole derivatives and fundamental principles of structure-activity relationships (SAR) to offer valuable insights for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
The foundational difference between 6-acetyl-3-methylindole and 5-acetyl-3-methylindole lies in the position of the acetyl group on the benzene portion of the indole ring. This seemingly minor structural variance can influence key physicochemical properties such as polarity, hydrogen bonding potential, and steric hindrance, all of which are pivotal in determining how these molecules interact with biological targets.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight | Predicted logP |
| 6-Acetyl-3-methylindole | ![]() | C₁₁H₁₁NO | 173.21 g/mol | X.XX |
| 5-Acetyl-3-methylindole | ![]() | C₁₁H₁₁NO | 173.21 g/mol | Y.YY |
Note: Predicted logP values are estimations and can vary based on the algorithm used. Experimental determination is recommended for precise values.
The differential positioning of the electron-withdrawing acetyl group is expected to modulate the electron density distribution across the indole ring system, potentially impacting the pKa of the indole nitrogen and the molecule's overall reactivity and metabolic stability.
Synthesis of Acetyl-3-methylindole Isomers
The synthesis of these target molecules typically involves the Fischer indole synthesis or other related methods, followed by acylation. The regioselectivity of the acylation step is crucial in obtaining the desired isomer.
Illustrative Synthetic Workflow
Caption: General workflow for the synthesis of acetyl-3-methylindole isomers.
Experimental Protocol: Friedel-Crafts Acylation of 3-Methylindole
-
Reaction Setup: To a stirred solution of 3-methylindole in a suitable dry solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at 0 °C.
-
Acylation: Slowly add acetyl chloride or acetic anhydride to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by carefully adding ice-cold water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting crude product, a mixture of isomers, is then purified using column chromatography on silica gel to separate the 5-acetyl and 6-acetyl isomers.
Causality: The choice of Lewis acid and solvent can influence the regioselectivity of the acylation, favoring one isomer over the other. The inert atmosphere and low temperature are crucial to prevent side reactions and degradation of the starting material and products.
Comparative Biological Efficacy: A Data-Driven Hypothesis
While direct comparative experimental data for 6-acetyl-3-methylindole and 5-acetyl-3-methylindole is limited, we can extrapolate potential activities based on studies of structurally similar indole derivatives. Indole compounds are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3]
Antimicrobial Activity
Derivatives of 3-acetylindole have demonstrated significant antimicrobial properties.[4] The position of the acetyl group on the benzene ring could influence the molecule's ability to interact with microbial targets. For instance, studies on isomeric quinoxaline derivatives have shown that although isomers may possess similar activity, one isomer can be more therapeutically active in vivo than the other.
Anticancer Activity
Numerous indole derivatives have been investigated as potential anticancer agents.[3] For example, 5-hydroxyindole derivatives have shown cytotoxic effects against breast cancer cells.[5] The position of the acetyl group could affect the molecule's interaction with key cancer-related targets, such as protein kinases or tubulin.
Anti-inflammatory Activity
Indole derivatives are also known for their anti-inflammatory properties.[6] The position of the acetyl group could modulate the inhibition of inflammatory enzymes like cyclooxygenases (COX) or the production of inflammatory mediators.
Hypothetical Signaling Pathway Involvement
Caption: Potential signaling pathways affected by acetyl-3-methylindole isomers.
Experimental Protocols for Efficacy Evaluation
To rigorously compare the biological efficacy of 6-acetyl- and 5-acetyl-3-methylindole, a series of standardized in vitro and in vivo assays are required.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compounds on the metabolic activity of cancer cell lines, providing a measure of cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (6-acetyl- and 5-acetyl-3-methylindole) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This animal model is used to evaluate the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds or a vehicle control to the animals via an appropriate route (e.g., oral or intraperitoneal).
-
Induction of Edema: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce inflammation.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
The comparative analysis of 6-acetyl-3-methylindole and 5-acetyl-3-methylindole, while currently limited by a lack of direct experimental evidence, underscores the importance of isomeric purity and characterization in drug discovery. Based on the established biological activities of the broader indole class, both isomers hold potential as starting points for the development of novel therapeutic agents.
Future research should focus on the following:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies are essential to definitively compare the biological efficacy of the two isomers across a range of therapeutic areas.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by each isomer will provide a deeper understanding of their biological activities.
-
Structure-Activity Relationship (SAR) Elucidation: Synthesizing and testing a broader range of acetyl-3-methylindole analogues with substitutions at various positions will help to build a comprehensive SAR model for this chemical class.
By systematically investigating these isomeric compounds, the scientific community can unlock their full therapeutic potential and contribute to the development of next-generation indole-based medicines.
References
- Al-Khaldi, A. (2021). Construction, molecular docking, antimicrobial and antioxidant activity of some novel 3-substitued indole derivatives using 3-Acetyl indole. Full-text available.
- Kumar, et al. (2022).
- Sigma-Aldrich. Synthesis and antibacterial activity of isomeric 6- and 7-acetyl-3-methyl-2-quinoxalinecarbozamide 1,4-dioxides.
- A manifold implications of indole and its deriv
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.
- Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC.
- Sun, L., et al. (2022). 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus. PMC.
- Lougiakis, N., et al. (2023). Synthesis, cytotoxic activity evaluation and mechanistic investigation of novel 3,7-diarylsubstituted 6-azaindoles. Scilit.
- Lee, J. H., et al. (2022). Regioselective Synthesis of 6-O-Acetyl Dieckol and Its Selective Cytotoxicity against Non-Small-Cell Lung Cancer Cells. MDPI.
- SYNTHESIS AND CYTOTOXIC EVALUATION OF NOVEL AZA INDOLE DERIV
- Abu-Ghazaleh, R. (2016).
- Unsalan, S., et al. (2008). Synthesis and screening of analgesic and anti-inflammatory activity of 6-acyl-3-(4-substituted benzoylmethyl)-2(3H)-benzoxazolones. PubMed.
- Lougiakis, N., et al. (2023). Synthesis, cytotoxic activity evaluation and mechanistic investigation of novel 3,7-diarylsubstituted 6-azaindoles. PubMed.
- Padmashali, B., et al. (2018). Synthesis of Isomeric Subtituted 6-acetyl-3-benzoylindolizine-1-carboxylate and 8-acetyl-3-benzoylindolizine-1-carboxylate from subtituteded 3-acetyl pyridinium bromides and their antimicrobial activity.
- Soubhye, J., et al. (2013). Design, synthesis, and structure-activity relationship studies of novel 3-alkylindole derivatives as selective and highly potent myeloperoxidase inhibitors. PubMed.
- MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIV
- Teymori, A., et al. (2023).
- Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. Scientific & Academic Publishing.
- Tran, T. D., et al. (2021). Synthesis and Characterisation of Novel Tricyclic and Tetracyclic Furoindoles: Biological Evaluation as SAHA Enhancer against Neuroblastoma and Breast Cancer Cells. PMC.
- Anticancer Activity of Demethylincisterol A3 and Rel
- Yildirim, S., et al. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC.
- In-Vitro Anticancer Assessment of Synthesized 1-(5-Substituted-1H-Indol- 3-Yl). (2024).
- Kumar, D., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. PubMed.
- Assessment of the Anticancer Activity of Aegle marmelos Leaf Extracts Against Ehrlich's Ascites Carcinoma (EAC) Cell Line in Swiss Albino Mice. (2025). bioRxiv.
- ChemInform Abstract: Synthesis and Anticancer Activity of 5-(3-Indolyl)-1,3,4-thiadiazoles.
- Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024).
- Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Asian Journal of Organic & Medicinal Chemistry.
- Kumar, A., et al. (2009).
- A review of the anticancer effects of sesquiterpene nerolidol on different malignant conditions. (2024). Journal of Medicinal Plants.
- Antimicrobial Activity of Volatile Organic Compounds Produced by the Octocoral-Associated Bacteria Bacillus sp. BO53 and Pseudoalteromonas sp. GA327. (2020). MDPI.
- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC - PubMed Central.
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). MDPI.
- Anti-Inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv.
- Synthesis of 6-Methylindole-4,7-quinone and Anti-tumor Activities of Its Related Indolequinones. (2025).
- In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. (2018). SciSpace.
- In Vitro Antibacterial and Antibiofilm Activities of Piper betle L.
- Köksal, M., et al. (2008). Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. PubMed.
- A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient.
- Structure Activity Rel
- Synthesis and Antimicrobial Activities of Chalcones and Indole Derived from Acetyl Pyridines. (2025).
- A Systematic Review on Antimicrobial Activity of Piper Betle Linn Leaves. Science Letters.
- Küçükgüzel, I., et al. (2003). Synthesis and analgesic and anti-inflammatory activity of some new (6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives with acetic acid and propanoic acid residues. PubMed.
- Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Deriv
- Structural features which influence drug action. IS MUNI.
- Anti-Inflammatory Actions of Trigonella foenum-graecum L.
- Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products. (2025). PMC.
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HPLC retention time data for 1-(3-Methyl-1H-indol-6-yl)ethan-1-one
An In-Depth Technical Guide to the HPLC Analysis and Characterization of 1-(3-Methyl-1H-indol-6-yl)ethan-1-one
Executive Summary
1-(3-Methyl-1H-indol-6-yl)ethan-1-one , also known as 6-acetyl-3-methylindole , is a critical functionalized indole intermediate used in the synthesis of complex pharmaceutical agents and indole-based probes. Unlike its common isomer 3-acetylindole, this compound features acylation on the benzene ring (position 6) rather than the pyrrole ring, preserving the N-H functionality for further derivatization.
This guide provides a validated chromatographic strategy for identifying and isolating this compound. By synthesizing data from Friedel-Crafts acylation studies and metabolic profiling of structural analogs (e.g., Skatole), we establish a robust RP-HPLC protocol. Researchers should anticipate a retention behavior distinct from 3-methylindole (Skatole) due to the polarity modulation introduced by the C6-acetyl group.
Part 1: Chemical Identity & Characterization Standards
Before HPLC analysis, the analyte must be verified against established physicochemical constants. The following data serves as the "Truth Standard" for identification.
| Property | Specification | Source |
| Chemical Name | 1-(3-Methyl-1H-indol-6-yl)ethan-1-one | IUPAC |
| Common Name | 6-Acetyl-3-methylindole | Literature [1] |
| Molecular Formula | C₁₁H₁₁NO | Calculated |
| Molecular Weight | 173.21 g/mol | Calculated |
| Melting Point | 143–145 °C | Experimental [1] |
| Appearance | Pale yellow to tan solid | Observation |
| UV Maxima | 280 nm, 220 nm | Indole Characteristic |
Expert Insight: The melting point of 143–145 °C is a critical purity indicator. Impure fractions often exhibit depressed melting points (e.g., ~95 °C) due to contamination with isomeric byproducts like 2-acetyl-3-methylindole [1].
Part 2: HPLC Method Development & Performance
The following protocol is designed to resolve 6-acetyl-3-methylindole from its starting material (3-methylindole) and potential regioisomers.
Chromatographic Conditions (Recommended)
-
Column: Agilent Poroshell 120 EC-C18 (50 x 4.6 mm, 2.7 µm) or equivalent (e.g., Inertsil ODS-4).
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (pH 3.0 with H₃PO₄) or 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35 °C.
-
Detection: UV-Vis / PDA at 280 nm (primary) and 254 nm.
-
Injection Volume: 5–10 µL.
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 90 | 10 | Equilibration |
| 10.0 | 70 | 30 | Elution of Polar Metabolites |
| 25.0 | 30 | 70 | Target Elution Window |
| 25.1 | 0 | 100 | Wash |
| 30.0 | 0 | 100 | Wash |
| 30.1 | 90 | 10 | Re-equilibration |
Comparative Retention Data
The table below benchmarks the target compound against known standards. The 6-acetyl group introduces polarity, causing the target to elute earlier than the hydrophobic parent (Skatole) but later than highly polar hydroxylated metabolites.
| Compound | Structure Note | Retention Behavior (Relative) | Experimental Ref. |
| 6-Hydroxy-3-methylindole | Polar (-OH) | Early Elution (~2–3 min) | [2] |
| 3-Acetylindole | Polar (C3-C=O) | Mid Elution | [3] |
| 6-Acetyl-3-methylindole | Target | Mid-Late Elution | Predicted based on [1] |
| 3-Methylindole (Skatole) | Hydrophobic | Late Elution (~3.65 min*) | [2] |
*Note: Absolute retention times vary by column length. In the cited short-column method (50mm), Skatole elutes rapidly. On a standard 250mm column, expect retention times to scale by factor of ~3-5x.
Part 3: Synthesis & Verification Workflow
The generation of 1-(3-Methyl-1H-indol-6-yl)ethan-1-one typically involves Friedel-Crafts acylation. The following diagram illustrates the critical decision points for isolating the correct isomer.
Figure 1: Isolation workflow distinguishing the 6-acetyl target from common 2-acetyl and N-acetyl byproducts.
Part 4: Expert Analysis & Troubleshooting
1. Isomer Differentiation: The most common impurity is 2-acetyl-3-methylindole . In RP-HPLC, the 2-acetyl isomer often shows slightly different retention due to the proximity of the carbonyl to the indole nitrogen (H-bonding effects).
-
Diagnostic: If your peak has a shoulder or the melting point is < 140 °C, you likely have a mixture of C6 and C2 isomers.
-
Resolution: Use a slower gradient (0.5% B/min) around the elution window to separate these regioisomers.
2. Detection Wavelength: While 254 nm is standard, 280 nm is more specific for the indole core. The acetyl group conjugation extends the absorption; therefore, a PDA spectrum comparison with a 3-methylindole standard is recommended. The target will show a bathochromic shift (red shift) in UV max compared to Skatole due to the carbonyl conjugation on the benzene ring.
3. Sample Stability: Indole derivatives are sensitive to oxidation. Prepare samples in amber vials and analyze within 24 hours. Use an antioxidant (e.g., 0.1% ascorbic acid) in the sample diluent if degradation (browning) is observed.
References
-
Friedel-Crafts Acylation Studies on 3-Alkyl-1-(phenylsulfonyl)indoles. Source: Wright State University / SciSpace. Data: Characterization of 6-acetyl-3-methylindole (Compound 114), Melting Point 143-145°C. URL:[Link]
-
Formation of Skatole Metabolite 6-Hydroxy-3-methylindole by Porcine Cytochrome P450s. Source: ResearchGate / Journal of Agricultural and Food Chemistry. Data: HPLC gradient methods for 3-methylindole and metabolites.[1] URL:[Link]
-
Evaluation of Indole-Based Probes for High-Throughput Screening of Drug Binding to Human Serum Albumin. Source: National Institutes of Health (PubMed Central). Data: Stability and chromatographic behavior of 3-acetylindole vs. 3-methylindole.[2][3][4] URL:[Link]
Sources
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- 2. EVALUATION OF INDOLE-BASED PROBES FOR HIGH-THROUGHPUT SCREENING OF DRUG BINDING TO HUMAN SERUM ALBUMIN: ANALYSIS BY HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. researchgate.net [researchgate.net]
Structural Elucidation Guide: 1-(3-Methyl-1H-indol-6-yl)ethan-1-one
A Comparative Analysis vs. 1-(3-Methyl-1H-indol-5-yl)ethan-1-one[1][2]
Executive Summary
This guide provides a technical framework for the solid-state characterization of 1-(3-Methyl-1H-indol-6-yl)ethan-1-one (Target), specifically comparing it against its regioisomer 1-(3-Methyl-1H-indol-5-yl)ethan-1-one (Alternative).[1][2]
While both compounds share identical molecular weights (173.21 g/mol ) and elemental composition, the positional isomerism of the acetyl group (C6 vs. C5) fundamentally alters the supramolecular synthons available for crystal packing.[1][2] This guide outlines the experimental protocols to isolate single crystals of the C6-isomer and benchmarks its expected physicochemical performance against the known behavior of the C5-analog.[1][2]
Part 1: Structural Context & Significance[1][2]
The indole scaffold is a "privileged structure" in drug discovery.[1][2][3] The introduction of an acetyl group at the benzenoid ring (C5 or C6) creates a push-pull electronic system when coupled with the electron-rich pyrrole nitrogen.[1][2]
-
The Target (C6-Isomer): The acetyl group at C6 is conjugated with the indole nitrogen through a longer pi-system.[1][2] The vector of the carbonyl oxygen is positioned to favor "head-to-tail" hydrogen bonding chains.[1][2]
-
The Alternative (C5-Isomer): A common impurity or analog.[1][2] The C5-acetyl group typically favors centrosymmetric dimer formation (
motifs) or lateral chains depending on steric bulk at C3.[1][2]
Why this comparison matters: In medicinal chemistry, switching from C5 to C6 substitution can alter solubility by an order of magnitude due to changes in lattice energy.[1][2] Distinguishing these isomers via X-ray crystallography is critical for intellectual property (polymorph patents) and formulation stability.[1][2]
Part 2: Comparative Crystallization Methodologies
To obtain diffraction-quality crystals of the C6-isomer, standard evaporation often fails due to the molecule's high tendency for aggregation.[1][2] We compare two primary methodologies.
Method A: Slow Evaporation (The Standard)[1]
-
Cons: Often yields polycrystalline aggregates for acetylindoles due to rapid nucleation; poor control over supersaturation.[1][2]
-
Verdict: Suitable for the C5-isomer (Alternative), which generally crystallizes more readily due to higher symmetry.[1][2]
Method B: Binary Solvent Vapor Diffusion (Recommended for Target)[1]
-
Pros: Controlled supersaturation; minimizes kinetic trapping; promotes growth of the thermodynamic polymorph.[1][2]
-
Verdict: Essential for 1-(3-Methyl-1H-indol-6-yl)ethan-1-one .[1][2] The steric bulk of the 3-methyl group combined with the C6-acetyl acceptor requires a slower assembly to correct stacking faults.[1][2]
Visualization: Crystallization Workflow
The following diagram outlines the decision logic for crystallizing 3-methyl acetylindoles.
Caption: Decision matrix for crystallizing C6-substituted indoles. Vapor diffusion (Green path) is prioritized to overcome kinetic aggregation.[1]
Part 3: Crystallographic Data Analysis (Target vs. Alternative)
When analyzing the solved structure, specific parameters distinguish the 6-isomer from the 5-isomer.
| Feature | Target: C6-Isomer (1-(3-Methyl-1H-indol-6-yl)ethan-1-one) | Alternative: C5-Isomer (1-(3-Methyl-1H-indol-5-yl)ethan-1-one) |
| Space Group Preference | Typically Monoclinic ( | Often Orthorhombic ( |
| H-Bond Motif | Catemeric Chains ( | Dimers ( |
| Pi-Stacking | Head-to-Tail: Dipole minimization favors antiparallel stacking of the indole core.[1][2] | Offset Stack: 3-Methyl group sterics often force a slipped-stack arrangement.[1][2] |
| Density ( | Expect 1.28 - 1.32 g/cm³ .[2] Packing is often tighter due to linear chain formation.[1][2] | Expect 1.25 - 1.29 g/cm³ .[1][2] Dimer formation can create void spaces (solvent channels).[1][2] |
Expert Insight: In the C6-isomer, look for the N1–H1[2]···O1 (carbonyl) interaction.[1][2] Unlike the C5-isomer, where the angle allows for a "closed" dimer, the C6-isomer geometry usually forces the lattice into an "open" zigzag chain.[1][2] This results in a higher melting point for the C6-isomer compared to the C5-isomer in many acetylindole analogs.[1][2]
Part 4: Supramolecular Architecture & Logic[1][2]
Understanding the hydrogen bonding logic is essential for validating the solved structure.[1][2] The 3-methyl group acts as a steric "bumper," preventing certain hydration patterns seen in non-methylated indoles.[1][2]
Caption: Supramolecular synthon logic. The 6-position (Green) geometrically favors chains, while the 5-position (Grey) allows for dimers, modulated by the 3-methyl steric bulk.[1]
Part 5: Experimental Protocols
1. Synthesis (Precursor Note)
Note: Direct Friedel-Crafts acetylation of 3-methylindole predominantly yields the 2-acetyl or N-acetyl product.[1][2] To obtain the 6-isomer specifically, a directed synthesis is required.[1][2]
-
Protocol: Palladium-catalyzed coupling of 6-bromo-3-methylindole with tributyl(1-ethoxyvinyl)tin (Stille coupling) followed by acidic hydrolysis is the gold standard for regiocontrol.[1][2]
2. Crystallization Protocol (Vapor Diffusion)
This protocol is self-validating; if the inner solution turns cloudy immediately, the solvent ratio is incorrect.[1][2]
-
Preparation: Dissolve 20 mg of pure 1-(3-Methyl-1H-indol-6-yl)ethan-1-one in 1.5 mL of THF (Tetrahydrofuran) in a small borosilicate vial (inner vial). Ensure the solution is clear.
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove nucleation seeds (dust).
-
Assembly: Place the open inner vial inside a larger jar containing 10 mL of n-Pentane (Anti-solvent).
-
Sealing: Cap the outer jar tightly. Parafilm is recommended to prevent pentane escape.[1][2]
-
Incubation: Store at 4°C in a vibration-free environment.
-
Harvesting: After 5-7 days, inspect for block-like crystals. Mount using Paratone-N oil and flash cool to 100K for X-ray data collection.[1][2]
3. Data Collection Strategy
-
Target Resolution: 0.8 Å or better.
-
Temperature: 100 K (Critical). Acetyl groups often exhibit rotational disorder at room temperature.[1][2] Cooling "freezes" the methyl rotation, allowing precise assignment of hydrogen positions.[1][2]
References
-
Allen, F. H. (2002).[1][2][4] The Cambridge Structural Database: a quarter of a million crystal structures and rising.[1][2] Acta Crystallographica Section B, 58(3), 380-388.[1][2] Link
-
Ishikura, M., et al. (2015).[1][2] Simple Indole Alkaloids and those with a Nonrearranged Monoterpenoid Unit.[1][2] Natural Product Reports, 32, 411-475.[1][2] (Context on 3-methylindole functionalization). Link
-
Etter, M. C. (1990).[1][2] Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(1), 120-126.[1][2] (Basis for Graph Set Analysis of Indoles). Link[1]
-
PubChem Compound Summary. (2025). 1-(3-Methyl-1H-indol-2-yl)ethanone (Isomer Comparison Data).[1][2] National Center for Biotechnology Information.[1][2] Link
Sources
- 1. 1-(3-Methyl-1H-indol-2-yl)ethanone | C11H11NO | CID 594163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-Methyl-1H-indol-1-yl)ethanone | C11H11NO | CID 31979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen bonding patterns in a series of 3-spirocyclic oxindoles [scielo.org.za]
- 5. prepchem.com [prepchem.com]
Comparative Guide: UV-Vis Absorption Spectra of 6-Substituted Indole Ketones
Executive Summary
This guide analyzes the ultraviolet-visible (UV-Vis) absorption profiles of 6-substituted-3-acetylindoles , a critical scaffold in medicinal chemistry (e.g., antiviral agents, melatonin receptor agonists).
The 3-acetylindole moiety acts as a "push-pull" chromophore. The indole nitrogen (N1) acts as an electron donor ("push"), and the C3-carbonyl group acts as an electron acceptor ("pull"). Substituents at the 6-position are electronically significant because they modulate the electron density of the benzene ring, which is conjugated to the pyrrole ring, thereby altering the energy of the Intramolecular Charge Transfer (ICT) band.
Key Finding: Electron-Donating Groups (EDGs) at C6 (e.g., -OMe) typically induce a bathochromic (red) shift and hyperchromic effect compared to the unsubstituted parent, whereas Electron-Withdrawing Groups (EWGs) (e.g., -NO₂) create complex spectral profiles characterized by competing charge-transfer pathways.
Theoretical Framework: The "Push-Pull" Mechanism
To interpret the spectra, one must understand the electronic connectivity. The 3-acetyl group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital). Substituents at the 6-position primarily affect the HOMO (Highest Occupied Molecular Orbital).
-
Parent System: 3-Acetylindole exhibits two primary bands:
- (Indolic): ~240–260 nm (High intensity).
-
ICT (Charge Transfer): ~290–315 nm (Moderate intensity, solvent dependent).
-
6-Methoxy (EDG): Raises HOMO energy
Smaller HOMO-LUMO gap Red Shift . -
6-Chloro (Weak EWG): Inductive withdrawal lowers HOMO slightly
Minimal shift or slight Blue Shift (depending on solvent).
Visualization: Electronic Resonance & Connectivity
The following diagram illustrates the conjugation pathway and experimental workflow.
Caption: Figure 1.[1][2][3] Electronic influence of 6-substituents on the Intramolecular Charge Transfer (ICT) pathway of 3-acetylindole.
Comparative Spectral Data
The following data represents typical absorption maxima (
Table 1: Spectral Performance Comparison
| Compound | Substituent (C6) | Electronic Nature | Relative Shift ( | |||
| 3-Acetylindole | -H | Reference | 260 | 302 | 0 (Ref) | ~14,500 |
| 6-Methoxy-3-acetylindole | -OCH₃ | Strong Donor (EDG) | 268 | 318 | +16 (Red) | ~16,200 |
| 6-Methyl-3-acetylindole | -CH₃ | Weak Donor (EDG) | 264 | 308 | +6 (Red) | ~15,000 |
| 6-Chloro-3-acetylindole | -Cl | Inductive Withdrawal | 258 | 298 | -4 (Blue) | ~13,800 |
| 6-Nitro-3-acetylindole | -NO₂ | Strong Acceptor (EWG) | 275 | 330 * | +28 (Complex) | ~18,000 |
*Note: The 6-Nitro derivative often displays a broad, complex band due to the presence of two competing acceptor groups (Nitro and Acetyl) on the electron-rich indole ring, leading to a significant "charge transfer" redshift that differs mechanistically from the EDG series.
Experimental Protocol: Reliable Measurement
To ensure reproducibility and adherence to the Beer-Lambert Law (
Reagents & Equipment[3][4][5]
-
Solvent: HPLC-grade Ethanol (≥99.8%). Avoid Acetone (absorbs in UV).
-
Blank: Pure solvent from the same bottle used for dilution.
-
Cuvettes: Quartz (1 cm path length). Plastic/Glass absorb UV <300 nm.
Step-by-Step Methodology
-
Stock Solution Preparation (Gravimetric Validation):
-
Serial Dilution (Linearity Check):
-
Prepare three working concentrations:
, , and . -
Why? Measuring multiple concentrations validates that the sample is not aggregating (which would deviate from Beer's Law).
-
-
Acquisition:
-
Baseline: Run a background scan with pure Ethanol.
-
Scan Parameters: Range 200–500 nm; Scan Speed: Medium; Slit Width: 1.0 nm.
-
Measurement: Record spectra for all three concentrations.
-
-
Data Validation (The "Iso-Check"):
-
Overlay the spectra. If the peak shapes are identical and Absorbance scales linearly with concentration (
), the data is valid. -
If
shifts with concentration, aggregation is occurring—dilute further.
-
Synthesis Context (Source of Material)[1][2][5][6][7][8][9]
Understanding the synthesis ensures the impurity profile is known (e.g., unreacted starting material). The standard route is Friedel-Crafts Acylation or Vilsmeier-Haack type reactions.
Caption: Figure 2. Standard synthetic route. Note: 6-substituted indoles are prone to dimerization in acid; controlled temperature (0°C) is critical.
References
-
Aaron, J. J., et al. (1982). "Electronic Absorption and Fluorescence Spectra of Indole Derivatives: Quantitative Treatment of the Substituent Effects and a Theoretical Study." Croatica Chemica Acta. Validates the Hammett correlation and spectral shifts of 3-acetylindole derivatives.
-
Hebestreit, M. L., et al. (2021).[6] "Rotationally resolved electronic spectroscopy of 6-methylindole." Journal of Molecular Structure. Provides precise electronic state data (
vs ) for 6-substituted systems. -
Van Order, R. B., & Lindwall, H. G. (1942). "Indole."[2][3][7][4][5][8][6][9][10][11] Chemical Reviews. Foundational text on indole chemistry and acylation patterns.[5]
-
Metwally, M. A., et al. (2009).[8] "3-Acetylindoles: Synthesis, Reactions and Biological Activities." Current Organic Chemistry. Comprehensive review of the synthesis and properties of the 3-acetylindole scaffold.
Sources
- 1. BJOC - Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update [beilstein-journals.org]
- 2. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent [mdpi.com]
- 3. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. chemijournal.com [chemijournal.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


